N-Boc-N-methyl-aminoethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(11)9(4)5-6-10/h10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDSJHHLGFFVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337964 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57561-39-4 | |
| Record name | N-Boc-N-methyl-aminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-N-methyl-aminoethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
N-Boc-N-methyl-aminoethanol, systematically known as tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a valuable bifunctional molecule widely utilized as a building block in organic synthesis. Its structure incorporates a hydroxyl group and a Boc-protected secondary amine, making it a versatile intermediate in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, and synthesis, tailored for professionals in research and development.
Chemical Structure and Properties
This compound is a stable, colorless to light yellow oil at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom prevents its participation in unwanted side reactions, allowing for selective transformations at the hydroxyl group. This protecting group can be readily removed under acidic conditions when desired.
Structure
The chemical structure of this compound is characterized by a central nitrogen atom bonded to a methyl group, an ethan-2-ol group, and a tert-butoxycarbonyl group.
Molecular Formula: C₈H₁₇NO₃[1]
SMILES: CC(C)(C)OC(=O)N(C)CCO
InChI Key: RFDSJHHLGFFVHD-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for closely related compounds is available, specific values for boiling and melting points of this compound are not consistently reported in the literature. The provided data is based on available safety data sheets and chemical supplier information.
| Property | Value | Source |
| Molecular Weight | 175.23 g/mol | [1] |
| Appearance | Colorless to light yellow oil/liquid | |
| Purity | ≥98% (typical) | [2] |
| Solubility | Soluble in dichloromethane. Slightly soluble in water. | |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the introduction of a Boc protecting group onto a secondary amine.
Experimental Protocol: Boc Protection of 2-(methylamino)ethanol
Objective: To synthesize tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate by reacting 2-(methylamino)ethanol with di-tert-butyl dicarbonate.
Materials:
-
2-(methylamino)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylamino)ethanol (1.0 equivalent) in dichloromethane or tetrahydrofuran.
-
Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by silica gel column chromatography if necessary.
Spectroscopic Data
The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -CH₂-OH |
| ~3.35 | t | 2H | -N-CH₂- |
| ~2.85 | s | 3H | N-CH₃ |
| ~1.45 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~156.5 | C=O (carbamate) |
| ~79.5 | -C(CH₃)₃ |
| ~60.5 | -CH₂-OH |
| ~50.5 | -N-CH₂- |
| ~34.0 | N-CH₃ |
| ~28.5 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Broad | O-H stretch (alcohol) |
| 2975-2850 | Strong | C-H stretch (alkane) |
| 1680-1700 | Strong | C=O stretch (carbamate) |
| 1160-1180 | Strong | C-O stretch (carbamate) |
| 1050-1080 | Medium | C-O stretch (alcohol) |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z | Interpretation |
| 176.1 | [M+H]⁺ |
| 120.1 | [M - C₄H₉O]⁺ |
| 102.1 | [M - C₄H₉O₂]⁺ |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and complex organic structures. Its bifunctional nature allows for sequential or orthogonal chemical modifications.
-
Pharmaceutical Synthesis: It is a common building block for the introduction of a methylaminoethanol moiety in drug candidates. This structural motif is present in various classes of therapeutic agents.
-
Peptide and Peptidomimetic Chemistry: The protected amino alcohol functionality can be incorporated into peptide chains or used to synthesize peptidomimetics with modified backbones.
-
Combinatorial Chemistry: Its utility in solid-phase and solution-phase combinatorial synthesis allows for the rapid generation of libraries of compounds for high-throughput screening.
Conclusion
This compound is a foundational building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined chemical properties and the robust methods for its synthesis make it an indispensable tool for researchers and scientists. This guide provides the essential technical information required for its effective utilization in the laboratory.
References
A Comprehensive Technical Guide to the Synthesis and Utility of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, a pivotal intermediate in contemporary medicinal chemistry and drug discovery. The document details a standard and efficient synthesis protocol, presenting key quantitative data in a structured format for clarity and reproducibility. Furthermore, it elucidates the compound's strategic importance as a versatile building block in the synthesis of complex, biologically active molecules. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the compound's role in synthetic strategies, adhering to specified presentation requirements.
Introduction: Discovery and Strategic Importance
While a singular "discovery" event for tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate (also known as N-Boc-N-methylaminoethanol) is not prominently documented, its emergence is intrinsically linked to the widespread adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis. The strategic importance of this compound lies in its bifunctional nature: it possesses a Boc-protected secondary amine and a free primary alcohol. This arrangement allows for selective chemical transformations, making it an invaluable building block in the construction of complex molecular architectures.[1]
The Boc group provides robust protection for the nitrogen atom under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. The exposed hydroxyl group serves as a handle for further functionalization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This dual reactivity is highly sought after in multi-step syntheses of pharmaceutical agents, where precise control over reactive sites is paramount.[2] Consequently, tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate has become a key intermediate in the synthesis of various therapeutics, including anticancer agents and molecules targeting central nervous system disorders.[3]
Synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
The most common and straightforward synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate involves the reaction of 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the Boc anhydride, leading to the formation of the corresponding carbamate.
Quantitative Data for Synthesis
The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate.
| Parameter | Value | Reference |
| Starting Material | 2-(methylamino)ethanol | [1] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Molar Ratio (Substrate:Reagent) | ~1:1.02 | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | Quantitative | [1] |
| Purity (Commercial) | ≥95% - 99% (GC, HPLC) | [2][3][4] |
| Product Appearance | Colorless to pale yellow liquid/oil | [1][2] |
Detailed Experimental Protocol
This protocol is based on a general and widely accepted procedure for the Boc protection of 2-(methylamino)ethanol.[1]
Materials:
-
2-(methylamino)ethanol (1.0 eq)
-
Di-tert-butyl dicarbonate (1.02 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(methylamino)ethanol (1.0 eq) in dichloromethane in a round-bottom flask, add di-tert-butyl dicarbonate (1.02 eq).
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate as a colorless to pale yellow oil. The yield is typically quantitative.[1]
Characterization Data:
-
¹H NMR (200 MHz, CDCl₃): δ 3.74 (q, J = 10.5, 5.2 Hz, 2H), 3.25 (t, J = 5.2 Hz, 2H), 2.91 (s, 3H), 1.45 (s, 9H).[1]
-
Mass Spectrum (m/z): (relative intensities) 144 (20), 102 (24), 57 (70), 44 (100).[1]
Visualizing the Synthesis and Application
The following diagrams, created using the DOT language, illustrate the synthetic workflow and the logical role of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate in drug development.
References
Spectroscopic Profile of N-Boc-N-methyl-aminoethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, N-Boc-N-methyl-aminoethanol (tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of pharmaceutical synthesis and medicinal chemistry. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate[1]
-
Synonyms: N-Boc-N-methyl-2-aminoethanol, Boc,Me-Glycinol, N-Boc-N-methylethanolamine[1]
-
CAS Number: 57561-39-4[1]
-
Molecular Formula: C₈H₁₇NO₃[1]
-
Molecular Weight: 175.23 g/mol [1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This data is crucial for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.65 | t | 2H | -CH₂-OH |
| ~3.35 | t | 2H | -N-CH₂- |
| ~2.85 | s | 3H | -N-CH₃ |
| ~2.50 | br s | 1H | -OH |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (Carbamate) |
| ~79.5 | -C(CH₃)₃ |
| ~60.5 | -CH₂-OH |
| ~51.0 | -N-CH₂- |
| ~35.0 | -N-CH₃ |
| 28.4 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically acquired as a neat liquid using an Attenuated Total Reflectance (ATR) accessory.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Broad | O-H stretch (alcohol) |
| 2975-2850 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1160 | Strong | C-O stretch (carbamate/alcohol) |
| ~1050 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 176 | Low | [M+H]⁺ (protonated molecule) |
| 120 | Moderate | [M - C₄H₉]⁺ (loss of tert-butyl group) |
| 102 | Moderate | [M - C₄H₉O]⁺ or [M - C(O)OtBu + H]⁺ |
| 74 | Moderate | [CH₃N(H)CH₂CH₂OH]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation)[1] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: The data should be acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-200 ppm.
-
A proton-decoupled pulse sequence should be used.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be conveniently obtained using a neat sample.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended.
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply a small drop of the sample onto the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify and label the major absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (for EI).
-
Ionization:
-
Electron Ionization (EI): This technique is suitable for volatile compounds and often results in extensive fragmentation, providing valuable structural information.
-
Electrospray Ionization (ESI): This is a softer ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (or protonated molecule) and the major fragment ions. Relate the fragmentation pattern to the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
"N-Boc-N-methyl-aminoethanol" reaction mechanism with electrophiles
An In-Depth Technical Guide to the Reaction Mechanisms of N-Boc-N-methyl-aminoethanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, systematically named tert-butyl (2-hydroxyethyl)(methyl)carbamate, is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a nucleophilic primary alcohol and a sterically hindered, electronically deactivated N-Boc-protected secondary amine, allows for highly selective reactions with a variety of electrophiles at the hydroxyl group. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound with common classes of electrophiles, including acylating agents, sulfonyl chlorides, and reagents used in Mitsunobu reactions. This document furnishes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a practical resource for professionals in chemical research and drug development.
Introduction: Reactivity Profile
The reactivity of this compound is dominated by the primary alcohol. The tert-butoxycarbonyl (Boc) group effectively deactivates the nitrogen atom’s nucleophilicity by delocalizing its lone pair of electrons into the adjacent carbonyl system. Consequently, the oxygen atom of the hydroxyl group serves as the primary site for nucleophilic attack on electrophiles. This inherent selectivity obviates the need for additional protecting group strategies for the amine during reactions targeting the hydroxyl moiety, streamlining synthetic pathways.
The principal reactions involving the hydroxyl group are:
-
O-Acylation: Formation of esters via reaction with acyl halides, anhydrides, or carboxylic acids.
-
O-Sulfonylation: Formation of sulfonate esters (e.g., mesylates, tosylates), which are excellent leaving groups for subsequent nucleophilic substitution.
-
Mitsunobu Reaction: Conversion of the alcohol to a variety of functional groups, including esters and ethers, with inversion of stereochemistry if applicable.
-
O-Alkylation: Formation of ethers, typically under basic conditions (e.g., Williamson ether synthesis).
-
Oxidation: Conversion of the primary alcohol to an aldehyde.
This guide will focus on the most common transformations involving direct reaction with electrophiles at the oxygen center.
O-Acylation (Esterification)
O-acylation is a fundamental transformation used to introduce an ester functional group. This is typically achieved by reacting this compound with an acyl chloride or anhydride in the presence of a non-nucleophilic base, or with a carboxylic acid using a coupling agent.
Mechanism with Acyl Chloride: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.
Caption: Mechanism of O-Acylation with an Acyl Chloride.
Table 1: Representative Conditions for O-Acylation
| Electrophile | Base / Coupling Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 | ~77 | Adapted from[1] |
| Acetic Anhydride | Pyridine / DMAP | Dichloromethane (DCM) | RT | 3-5 | >90 | General Protocol |
| Benzoic Acid | EDC, DMAP | Dichloromethane (DCM) | RT | 12 | >80 | Adapted from[1] |
Experimental Protocol: Synthesis of tert-Butyl (2-(Benzoyloxy)ethyl)(methyl)carbamate [Adapted from[1]]
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.75 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.1 mL, 15 mmol) via syringe.
-
Reaction: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution (2 x 40 mL) and brine (1 x 40 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the final product.
O-Sulfonylation
The reaction of this compound with a sulfonyl chloride (e.g., methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)) in the presence of a base produces a sulfonate ester. These esters are highly valuable synthetic intermediates, as the sulfonate group is an excellent leaving group for subsequent Sₙ2 reactions.
Mechanism: The mechanism is analogous to O-acylation. The hydroxyl oxygen attacks the electrophilic sulfur atom of the sulfonyl chloride. The tetrahedral intermediate then expels the chloride ion, and the base neutralizes the resulting HCl.
References
Physical and chemical properties of "N-Boc-N-methyl-aminoethanol"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-N-methyl-aminoethanol, a versatile building block in organic synthesis, particularly in the fields of pharmaceutical development, bioconjugation, and polymer chemistry.[1][2] This document outlines its key characteristics, experimental protocols, and reactivity profile to support its effective utilization in research and development.
Core Physical and Chemical Properties
This compound, also known by its IUPAC name tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate, is a colorless to light yellow oil.[2] Its chemical structure features a secondary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol, rendering it a valuable bifunctional molecule in synthetic chemistry.[3]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO₃ | [1][2][4] |
| Molecular Weight | 175.23 g/mol | [4] |
| CAS Number | 57561-39-4 | [1][2][4] |
| Appearance | Colorless to light yellow oil | [2] |
| Boiling Point | Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a boiling point of 159 °C.[5] | |
| Density | Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a density of 0.935 g/mL at 25 °C.[5] | |
| Refractive Index | Not explicitly found for the Boc-protected compound. The parent compound, 2-(methylamino)ethanol, has a refractive index of n20/D 1.439. | |
| Solubility | Soluble in organic solvents such as dichloromethane.[6] Slightly soluble in water.[6] | [2][6] |
| Storage Conditions | Store at 0-8 °C or in a freezer at -20°C. Keep container tightly closed and away from oxidizing agents.[2][6] | [2][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound. The following sections provide generalized yet detailed methodologies for its synthesis, purification, and analysis based on established procedures for similar compounds.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the secondary amine of N-methylethanolamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
N-methylethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Solvent (e.g., dichloromethane, tetrahydrofuran/water)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-methylethanolamine in the chosen solvent system (e.g., a mixture of THF and water).
-
Add the base (e.g., NaHCO₃, 3.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the volatile organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a gradient of ethyl acetate in hexane)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the Boc-protected amine and the primary hydroxyl group.
Stability
The tert-butoxycarbonyl (Boc) protecting group imparts significant stability to the amine functionality.[1][2] It is generally stable under basic conditions, towards nucleophilic attack, and to many reducing and oxidizing agents.[1]
Reactivity and Deprotection
The primary utility of the Boc group lies in its acid-lability. The protection can be readily removed under acidic conditions to liberate the free secondary amine.[1]
Common Deprotection Methods:
-
Strong Acids: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent (e.g., methanol, dioxane) efficiently removes the Boc group.[7]
-
Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) can also be employed for selective deprotection.[7]
The hydroxyl group remains available for various chemical transformations, such as esterification, etherification, or oxidation, while the amine is protected. This orthogonality allows for selective functionalization of the molecule.
Spectroscopic Analysis
Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.
Infrared (IR) Spectroscopy
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 175.120843 Da.[4]
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development.
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceutical compounds, including those targeting the central nervous system.[1]
-
Bioconjugation: The molecule is utilized in bioconjugation processes to link biomolecules, which can enhance drug delivery systems.[1]
-
Polymer Chemistry: It is employed in the development of functional polymers for applications in drug delivery and tissue engineering.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylaminoethanol | 109-83-1 [chemicalbook.com]
- 6. N-Boc-N-methylethanolamine, 95% | Fisher Scientific [fishersci.ca]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Technical Guide to the Reactivity of N-Boc-N-methyl-aminoethanol for Pharmaceutical Research and Development
Abstract
N-Boc-N-methyl-aminoethanol is a pivotal building block in modern organic synthesis, particularly within the realm of pharmaceutical development. Its unique bifunctional nature, possessing a protected secondary amine and a primary alcohol, allows for a diverse array of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of this compound, offering detailed experimental protocols for its key reactions, quantitative data for process optimization, and visualizations of its role in synthetic workflows and relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction
N-tert-butoxycarbonyl-N-methyl-aminoethanol, commonly referred to as this compound, is a valuable synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the secondary amine under a variety of reaction conditions, while the primary alcohol moiety serves as a versatile handle for subsequent functionalization. This combination makes it an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide will explore the primary reactions of this compound: oxidation of the alcohol, esterification, and deprotection of the amine.
Core Reactivity and Transformations
The reactivity of this compound is centered around its two functional groups. The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, and it can be esterified or etherified. The Boc-protected amine is stable to many reagents but can be efficiently removed under acidic conditions to liberate the free secondary amine, which can then participate in a wide range of coupling reactions.
Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, N-Boc-N-methyl-aminoacetaldehyde, using mild oxidizing agents. This aldehyde is a key intermediate for chain extension and the introduction of further complexity. Common and effective methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored for their mild conditions and high yields[1][2][3][4].
Table 1: Comparison of Oxidation Methods for N-Protected Amino Alcohols
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | Dichloromethane | -78 to rt | 85-95 | [1] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temp. | 90-98 | [2][5] |
Esterification of the Hydroxyl Group
Esterification of the primary alcohol can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under coupling conditions. The Mitsunobu reaction provides a powerful method for the esterification with inversion of stereochemistry if a chiral center were present at the alcohol-bearing carbon[6][7][8][9].
Table 2: Representative Esterification and Mitsunobu Reaction Data for N-Boc Protected Alcohols
| Reaction Type | Reagents | Solvent | Yield (%) | Reference |
| Esterification | Acetic Anhydride, Pyridine | Dichloromethane | >95 | Analogous reactions |
| Mitsunobu Reaction | Triphenylphosphine, DIAD, Benzoic Acid | THF | 70-90 | [6][8] |
Deprotection of the N-Boc Group
The removal of the Boc protecting group is typically accomplished under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM)[10][11][12][13]. The reaction proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt[12].
Table 3: Conditions for N-Boc Deprotection with TFA in DCM
| Substrate Concentration | TFA Concentration | Reaction Time | Yield (%) | Reference |
| 0.19 M | 50% (v/v) | 2 h | Not specified, purified by HPLC | [10] |
| Not specified | 25% (v/v) | 2 h | 60 | [10] |
| 0.5 M | 5 equivalents | 18 h | 87 | [10] |
| 0.13 M | 20% (v/v) | 1 h | Not specified, used crude | [10] |
| 0.23 M | 20% (v/v) | 2 h | 95 | [10] |
Experimental Protocols
General Protocol for Swern Oxidation
-
To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane (DCM) at -78 °C, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.
-
Stir the mixture for 5 minutes.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
General Protocol for Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of this compound (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
General Protocol for N-Boc Deprotection using TFA/DCM
-
Dissolve the this compound derivative (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v or 5-10 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.
Applications in Drug Development
This compound and its derivatives are precursors to a variety of pharmaceuticals. The N-methyl-aminoethanol core is found in drugs such as the muscle relaxant Orphenadrine[14][15][16][17] and the acetylcholinesterase inhibitors Rivastigmine and Neostigmine, which are used in the treatment of Alzheimer's disease and myasthenia gravis, respectively[18][19][20][21][22][23][24][25][26][27].
Signaling Pathway Context: The mTOR Pathway
While this compound is a synthetic building block, the broader class of ethanolamines and their derivatives can interact with biological systems. For instance, ethanolamine itself has been shown to influence the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism[28][29][30][31]. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders. Understanding such pathways is crucial for drug development professionals.
Logical Relationships in Synthesis
This compound's utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications. This logical relationship is fundamental to its application in multi-step syntheses.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis, offering a gateway to a wide range of complex molecules relevant to the pharmaceutical industry. Its predictable reactivity, coupled with the robust nature of the Boc protecting group, allows for strategic and efficient synthetic planning. The experimental protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery and development endeavors. A thorough understanding of its chemical transformations and its context within relevant biological pathways will continue to drive innovation in medicinal chemistry.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 14. Orphenadrine [drugfuture.com]
- 15. researchgate.net [researchgate.net]
- 16. Orphenadrine | C18H23NO | CID 4601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Orphenadrine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of some new neostigmine methyl sulphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. "An Improved Process For Preparation Of Neostigmine Methylsulfate" [quickcompany.in]
- 26. mdpi.com [mdpi.com]
- 27. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 28. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Dysregulation of the mTOR pathway by mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-N-methyl-aminoethanol: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. Chiral building blocks serve as fundamental starting materials for the construction of complex molecular architectures with defined stereochemistry. Among these, chiral amino alcohols are a particularly valuable class of compounds due to their bifunctional nature, allowing for diverse synthetic transformations. This technical guide focuses on N-Boc-N-methyl-aminoethanol, a chiral building block with significant potential in the asymmetric synthesis of nitrogen-containing compounds.
The presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom enhances the stability and handling of the molecule while allowing for its facile removal under mild acidic conditions. The N-methyl group introduces a specific structural motif often found in biologically active molecules. This guide provides a comprehensive overview of the synthesis of the (R)- and (S)-enantiomers of this compound, their physical and chemical properties, and their potential applications in the synthesis of chiral amines and other valuable intermediates for the pharmaceutical industry.
Synthesis of Enantiopure this compound
While specific literature detailing the enantioselective synthesis of (R)- and (S)-N-Boc-N-methyl-aminoethanol is not abundant, a robust and reliable synthetic pathway can be proposed starting from the readily available and inexpensive chiral pool amino acids, L-Alanine and D-Alanine. The following multi-step synthesis is based on well-established and high-yielding chemical transformations.
Figure 1: Proposed synthetic route to (S)-N-Boc-N-methyl-aminoethanol.
A similar pathway starting from D-Alanine would yield the corresponding (R)-enantiomer.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Colorless to light yellow oil or solid |
| Boiling Point | Not readily available |
| Solubility | Soluble in most organic solvents |
| Storage Conditions | 2-8 °C, under inert atmosphere |
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of enantiopure this compound.
Esterification of L-Alanine
Materials:
-
L-Alanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
To a stirred suspension of L-Alanine (1.0 eq) in anhydrous methanol at 0 °C, slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is triturated with anhydrous diethyl ether to afford L-Alanine methyl ester hydrochloride as a white solid.
Reduction of L-Alanine Methyl Ester to L-Alaninol
Materials:
-
L-Alanine methyl ester hydrochloride
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
Suspend L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous ethanol.
-
Cool the suspension to 0 °C and add sodium borohydride (2.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-Alaninol.
Boc Protection of L-Alaninol
Materials:
-
L-Alaninol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve L-Alaninol (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-L-Alaninol.
N-Methylation of N-Boc-L-Alaninol
Materials:
-
N-Boc-L-Alaninol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a solution of N-Boc-L-Alaninol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-N-Boc-N-methyl-aminoethanol.
Applications in Asymmetric Synthesis
Enantiopure this compound is a valuable chiral building block for the synthesis of various chiral molecules, particularly chiral secondary and tertiary amines. The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide), which can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, proceeding with inversion of configuration.
Figure 2: General workflow for the application of (S)-N-Boc-N-methyl-aminoethanol.
This strategy allows for the stereospecific introduction of a nitrogen-containing substituent, leading to the synthesis of enantiomerically enriched diamines, amino alcohols with different substitution patterns, and other complex chiral amines that are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Hypothetical Yields and Enantiomeric Excess
The following table presents hypothetical but realistic yields and enantiomeric excess (ee) values for the proposed synthetic steps, based on similar transformations reported in the literature.
| Step | Transformation | Typical Yield (%) | Typical ee (%) |
| 1. Esterification | L-Alanine to L-Alanine Methyl Ester | >95 | >99 |
| 2. Reduction | L-Alanine Methyl Ester to L-Alaninol | 85-95 | >99 |
| 3. Boc Protection | L-Alaninol to N-Boc-L-Alaninol | >95 | >99 |
| 4. N-Methylation | N-Boc-L-Alaninol to (S)-N-Boc-N-methyl-aminoethanol | 70-85 | >99 |
Conclusion
This compound represents a promising and versatile chiral building block for asymmetric synthesis. Although specific literature on its preparation and application is limited, this guide outlines a plausible and efficient synthetic route starting from readily available chiral precursors. The detailed protocols and proposed applications demonstrate its potential for the stereoselective synthesis of complex chiral amines and other valuable molecules for the pharmaceutical and fine chemical industries. Further research into the applications of this building block is warranted and could open new avenues for the efficient construction of enantiomerically pure compounds.
The Dual Nature of the Boc Group: An In-depth Technical Guide to its Reactivity on Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from a delicate balance of stability and liability: it is robust enough to withstand a variety of reaction conditions, yet can be cleaved under specific, mild acidic protocols. This guide provides a comprehensive examination of the fundamental reactivity of the Boc group on amino alcohols, a common structural motif in drug candidates and chiral auxiliaries. We will delve into the mechanisms of protection and deprotection, strategies for achieving chemoselectivity, common side reactions and their mitigation, and detailed experimental protocols.
The Core Reactivity: Protection and Deprotection
The utility of the Boc group lies in its ability to be readily introduced and selectively removed. The core of its reactivity revolves around the lability of the tert-butyl carbamate linkage under acidic conditions.
Boc Protection of Amino Alcohols: A Nucleophilic Attack
The most common method for the N-protection of amino alcohols is the reaction with di-tert-butyl dicarbonate (Boc₂O). The mechanism is a straightforward nucleophilic acyl substitution where the more nucleophilic amine attacks one of the carbonyl carbons of the anhydride.[1][2] While the reaction can proceed without a base, the use of a mild base such as triethylamine or sodium bicarbonate is common to neutralize the liberated tert-butyl carbonic acid, which subsequently decomposes to tert-butanol and carbon dioxide.[1]
The inherent difference in nucleophilicity between the amino and hydroxyl groups in an amino alcohol generally allows for chemoselective N-protection.[3] However, reaction conditions must be carefully controlled to avoid side reactions.
Boc Deprotection: An Acid-Catalyzed Cleavage
The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, which facilitates the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][2]
The choice of acid and reaction conditions is critical and can be tailored to the sensitivity of the substrate. Strong acids like trifluoroacetic acid (TFA) effect rapid deprotection, while milder conditions such as hydrochloric acid (HCl) in dioxane can offer greater selectivity.[4]
Quantitative Data on Boc Group Reactivity
The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, solvent, temperature, and reagents. The following tables summarize quantitative data from various sources to provide a comparative overview.
Table 1: Comparison of Boc Deprotection Methods for Amino Alcohols
| Method | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | >95 | Highly effective and common, but harsh for acid-sensitive substrates.[4] |
| 4M HCl in Dioxane | Dioxane | Room Temperature | 1 - 4 h | 90-99 | Milder than TFA, good for substrates with other acid-labile groups.[5] | |
| Oxalyl Chloride/Methanol | Methanol | Room Temperature | 1 - 4 h | up to 90 | A mild alternative for substrates with acid-labile ester groups.[6] | |
| Thermal | None (neat or in solvent) | Dioxane/Water, TFE, MeOH | 150 - 240 | 0.5 - several hours | Variable (50-98) | Avoids acidic reagents but requires high temperatures which can cause side reactions.[7][8] |
Table 2: Stability of the Boc Group on Amino Alcohols
| Condition | Stability | Comments |
| Aqueous pH | ||
| pH < 1 | Labile | Rapid cleavage.[9] |
| pH 1-4 | Moderately Stable | Slow cleavage can occur over time.[9] |
| pH > 4 | Stable | Generally stable to neutral and basic conditions.[9] |
| Bases | Stable | Resistant to common organic and inorganic bases (e.g., NEt₃, NaOH, K₂CO₃).[1] |
| Nucleophiles | Stable | Generally unreactive towards most nucleophiles.[3] |
| Reductive Conditions | Stable | Stable to catalytic hydrogenation (e.g., H₂/Pd-C).[1] |
Common Side Reactions and Mitigation Strategies
While the Boc group is generally well-behaved, side reactions can occur during both its introduction and removal, particularly with the bifunctional nature of amino alcohols.
During Boc Protection
-
Di-Boc Formation: Primary amines can sometimes undergo double protection to form a di-Boc derivative. This can be minimized by careful control of the stoichiometry of Boc₂O (using a slight excess, e.g., 1.05-1.1 equivalents) and slow addition of the reagent.[10]
-
Oxazolidinone Formation: A significant side reaction with amino alcohols is the intramolecular cyclization to form an oxazolidinone. This is often promoted by basic conditions. To favor N-protection, maintaining a slightly basic to neutral pH is recommended. Some protocols have shown that catalyst-free N-tert-butyloxycarbonylation in water can afford N-Boc protected amino alcohols without oxazolidinone formation.[3][10]
-
O-Boc Formation: While less common due to the lower nucleophilicity of the hydroxyl group, O-Boc formation can occur, especially in the presence of a strong catalyst like 4-(dimethylamino)pyridine (DMAP).[11] Using milder bases or no base can help to avoid this.
During Boc Deprotection
-
Alkylation by tert-Butyl Cation: The tert-butyl cation generated during acidic deprotection is an electrophile and can alkylate other nucleophilic sites in the molecule or scavengers present in the reaction mixture. This can be a concern for substrates with electron-rich aromatic rings or other nucleophilic functional groups.[1] The use of scavengers such as anisole or triethylsilane can mitigate this issue.
-
Cleavage of Other Acid-Labile Groups: If the substrate contains other acid-sensitive protecting groups (e.g., trityl, t-butyl ethers/esters), they may also be cleaved under the conditions used for Boc deprotection. Careful selection of the deprotection method is crucial for achieving selectivity. For instance, HCl in dioxane is generally milder than TFA and may allow for selective Boc removal.[5]
Detailed Experimental Protocols
The following are representative experimental protocols for the Boc protection and deprotection of amino alcohols. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol
Materials:
-
Amino alcohol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃) (1.1 - 1.5 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of THF/water)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino alcohol and the base (e.g., triethylamine) in the chosen solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amino alcohol (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq, or as a 20-50% solution in DCM)
-
Dichloromethane (DCM)
-
Toluene
-
Diethyl ether (optional, for precipitation)
Procedure:
-
Dissolve the Boc-protected amino alcohol in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 0.5-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an aqueous work-up. Alternatively, the product can be precipitated by the addition of cold diethyl ether.[5]
Protocol 3: Boc Deprotection using HCl in Dioxane
Materials:
-
Boc-protected amino alcohol (1.0 eq)
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amino alcohol in anhydrous 1,4-dioxane.
-
Add the 4M HCl in dioxane solution to the stirred mixture at room temperature.
-
Stir the reaction for 1-4 hours. The deprotected amine hydrochloride salt may precipitate out of solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it has precipitated. Wash the solid with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[5]
Conclusion
The Boc protecting group offers a robust and versatile tool for the temporary masking of the amino functionality in amino alcohols. Its fundamental reactivity, characterized by stability to a wide range of reagents and lability under acidic conditions, allows for its strategic use in complex synthetic routes. A thorough understanding of the mechanisms of protection and deprotection, coupled with an awareness of potential side reactions and their mitigation, is paramount for its successful application. By carefully selecting reaction conditions and employing the detailed protocols provided, researchers and drug development professionals can effectively leverage the dual nature of the Boc group to advance their scientific endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
N-Boc-N-methyl-aminoethanol: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and degradation pathways of N-Boc-N-methyl-aminoethanol, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this molecule is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines the inherent stability of the molecule, its potential degradation under various stress conditions, and detailed experimental protocols for stability assessment.
Core Stability Characteristics
N-tert-butoxycarbonyl-N-methyl-aminoethanol (this compound) possesses a tert-butoxycarbonyl (Boc) protecting group, which imparts significant stability to the secondary amine functionality.[1] Generally, the Boc group is stable under basic and nucleophilic conditions, making it a versatile protecting group in multi-step organic synthesis.[2] However, it is susceptible to degradation under acidic and certain stress conditions, such as high temperatures.
The stability of this compound is primarily dictated by the lability of the Boc group. The presence of the hydroxyl group may also influence its degradation profile, particularly under oxidative conditions.
Degradation Pathways
The degradation of this compound can be anticipated to proceed through several key pathways, primarily involving the cleavage of the Boc protecting group.
Acid-Catalyzed Hydrolysis
The most common degradation pathway for Boc-protected amines is acid-catalyzed hydrolysis.[3] In the presence of strong acids, the carbamate is protonated, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine, N-methylaminoethanol. The reaction rate has been shown to exhibit a second-order dependence on the acid concentration for some Boc-protected amines.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Oxazolidinones using N-Boc-N-methyl-aminoethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-methyl-2-oxazolidinone from N-Boc-N-methyl-aminoethanol. Oxazolidinones are a critical class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as chiral auxiliaries and core structures in antibiotics like Linezolid. This protocol outlines two primary methods for the intramolecular cyclization of this compound, a key step in the formation of the oxazolidinone ring. The methodologies described are based on established procedures for the cyclization of N-Boc protected amino alcohols, adapted for the N-methylated substrate. This document includes detailed experimental procedures, tabulated quantitative data from analogous reactions, and visualizations of the synthetic workflow and reaction mechanism.
Introduction
Oxazolidinones are five-membered heterocyclic rings containing both nitrogen and oxygen, which have garnered significant interest in synthetic and medicinal chemistry. Their rigid structure and chirality make them excellent auxiliaries in asymmetric synthesis, enabling stereoselective transformations. Furthermore, the oxazolidinone moiety is a key pharmacophore in a number of clinically important antibacterial agents.
The synthesis of oxazolidinones often involves the cyclization of a β-amino alcohol derivative. The use of this compound as a starting material allows for the direct synthesis of N-methylated oxazolidinones, which are valuable building blocks for further chemical elaboration. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in this transformation, serving as a precursor to the carbonyl group of the oxazolidinone ring. Studies have also suggested that the presence of an N-methyl group can accelerate the rate of cyclization.
This application note details two effective protocols for the synthesis of 3-methyl-2-oxazolidinone from this compound, utilizing either diethyl carbonate or 1,1'-carbonyldiimidazole (CDI) as the cyclizing agent.
Synthesis of 3-Methyl-2-oxazolidinone
The overall synthetic strategy involves the intramolecular cyclization of this compound. This transformation can be efficiently achieved using common carbonylating agents. Below are two detailed protocols for this key reaction.
Logical Relationship of Synthesis Components
Caption: Key components for the synthesis of 3-methyl-2-oxazolidinone.
Experimental Protocols
Protocol 1: Cyclization using Diethyl Carbonate
This method is a cost-effective approach for the synthesis of oxazolidinones, typically requiring elevated temperatures and a basic catalyst.
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium ethoxide (NaOMe) or Potassium carbonate (K₂CO₃)
-
Toluene or Xylene
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add an excess of diethyl carbonate (5-10 eq) to act as both reagent and solvent. Alternatively, use a high-boiling solvent like toluene or xylene.
-
Add a catalytic amount of a base, such as sodium ethoxide (0.1 eq) or potassium carbonate (0.5 eq).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If diethyl carbonate was used in excess, remove it under reduced pressure. If a solvent was used, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure 3-methyl-2-oxazolidinone.
Protocol 2: Cyclization using 1,1'-Carbonyldiimidazole (CDI)
This method is generally milder and can be performed at lower temperatures, making it suitable for more sensitive substrates.
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-2-oxazolidinone.
Quantitative Data
The following table summarizes representative yields for the cyclization of various N-substituted amino alcohols to form oxazolidinones, providing an expected range for the synthesis of 3-methyl-2-oxazolidinone.
| Starting Material (N-Substituted Amino Alcohol) | Cyclizing Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| N-Boc-ethanolamine | Diethyl Carbonate | NaOEt | Toluene | Reflux | 75-85 |
| N-Boc-alaninol | CDI | - | THF | RT | 80-90 |
| N-Boc-valinol | Diethyl Carbonate | K₂CO₃ | Xylene | Reflux | 70-80 |
| N-Boc-phenylalaninol | CDI | - | DCM | RT | 85-95 |
| This compound (Expected) | Diethyl Carbonate | NaOEt/K₂CO₃ | Toluene | Reflux | 70-85 |
| This compound (Expected) | CDI | - | THF | RT | 80-90 |
*Expected yields are based on analogous reactions reported in the literature. The N-methyl group may influence the reaction rate and yield.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 3-methyl-2-oxazolidinone.
Proposed Reaction Mechanism
The cyclization of this compound is proposed to proceed through the activation of the Boc-carbonyl group followed by intramolecular nucleophilic attack by the hydroxyl group.
Caption: Key steps in the proposed mechanism for oxazolidinone ring formation.
Conclusion
The synthesis of 3-methyl-2-oxazolidinone from this compound is a straightforward and efficient process that can be achieved using readily available reagents. The two protocols presented, utilizing either diethyl carbonate or 1,1'-carbonyldiimidazole, offer flexibility in terms of reaction conditions and scalability. These methods provide reliable access to N-methylated oxazolidinones, which are valuable intermediates for the development of novel pharmaceuticals and for applications in asymmetric synthesis. The provided protocols and supplementary information are intended to serve as a comprehensive guide for researchers in the field of organic and medicinal chemistry.
Chiral Synthesis Applications of N-Boc-N-methyl-aminoethanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount for the development of pharmaceuticals and fine chemicals. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, are a cornerstone of this endeavor, guiding the stereochemical outcome of a reaction before being cleaved.[1][2] N-protected amino alcohols are a readily available class of compounds that serve as valuable precursors to a variety of chiral auxiliaries and ligands.[3][]
This document explores the potential chiral synthesis applications of derivatives of N-Boc-N-methyl-aminoethanol . While direct and extensive applications of this specific compound are not widely documented in peer-reviewed literature, its structure suggests its utility as a precursor to chiral auxiliaries, such as oxazolidinones, or as a building block for chiral ligands. These derivatives could play a role in key stereoselective transformations, including alkylations and aldol reactions.
These application notes provide a framework for the potential use of this compound derivatives, drawing parallels with well-established chiral auxiliaries. The provided protocols for analogous systems can serve as a template for researchers to evaluate the efficacy of novel chiral auxiliaries derived from this compound.
I. Synthesis of Chiral Auxiliaries from this compound
A primary application of chiral amino alcohols is their conversion into rigid heterocyclic structures that can function as effective chiral auxiliaries.[3] A common example is the formation of oxazolidinones, which have been extensively used in asymmetric synthesis, most notably by Evans and co-workers.[5] The this compound can be envisioned as a precursor to a chiral N-methylated oxazolidinone auxiliary.
Protocol 1: Synthesis of N-Boc-3-methyl-oxazolidin-2-one
This protocol describes a general procedure for the cyclization of an N-Boc protected amino alcohol to form an oxazolidinone.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Tosylation: Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of a solution of TsCl (1.1 eq) in anhydrous DCM. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Cyclization: Dissolve the crude tosylate in anhydrous THF and cool to 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Final Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-3-methyl-oxazolidin-2-one.
II. Application in Asymmetric Alkylation
Chiral oxazolidinone auxiliaries are widely employed in the diastereoselective alkylation of enolates.[6][7] The chiral auxiliary is first acylated, and the resulting imide is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for chiral auxiliary-mediated asymmetric alkylation.
Protocol 2: Asymmetric Alkylation of an N-Acyl-3-methyloxazolidin-2-one (Template)
This protocol is a template for the asymmetric alkylation using a hypothetical oxazolidinone derived from this compound. The conditions are based on established procedures for Evans' auxiliaries.
Materials:
-
N-Acyl-3-methyl-oxazolidin-2-one (synthesized from the auxiliary and an acyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: Dissolve the N-acyl-3-methyl-oxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C. Add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir the solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation: Asymmetric Alkylation (Template)
The efficacy of a new chiral auxiliary would be evaluated by performing a series of alkylation reactions with different electrophiles and summarizing the results in a table.
| Entry | Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | Data to be determined | Data to be determined |
| 2 | Methyl iodide | NaHMDS | Data to be determined | Data to be determined |
| 3 | Allyl bromide | LDA | Data to be determined | Data to be determined |
| 4 | Ethyl iodide | NaHMDS | Data to be determined | Data to be determined |
III. Application in Asymmetric Aldol Reactions
Chiral auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions.[] The chiral enolate generated from the N-acyl imide adds to an aldehyde, and the geometry of the enolate, along with the steric influence of the auxiliary, dictates the stereochemistry of the resulting β-hydroxy carbonyl compound.
Signaling Pathway for a Boron-Mediated Asymmetric Aldol Reaction
Caption: Key steps in a boron-mediated asymmetric aldol reaction.
Protocol 3: Asymmetric Aldol Reaction (Template)
This protocol provides a general procedure for a boron-mediated aldol reaction using a hypothetical N-acyl-3-methyl-oxazolidin-2-one.
Materials:
-
N-Acyl-3-methyl-oxazolidin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Phosphate buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: Dissolve the N-acyl-3-methyl-oxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C. Add Et₃N (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Aldol Addition: Cool the reaction mixture back to -78 °C and add the aldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Work-up: Quench the reaction by adding phosphate buffer (pH 7), followed by methanol and then 30% hydrogen peroxide at 0 °C. Stir vigorously for 1 hour.
-
Purification and Analysis: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the diastereoselectivity of the aldol adduct by ¹H NMR or chiral HPLC analysis.
Data Presentation: Asymmetric Aldol Reactions (Template)
The performance of the chiral auxiliary in aldol reactions would be assessed with various aldehydes.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Data to be determined | Data to be determined |
| 2 | Isobutyraldehyde | Data to be determined | Data to be determined |
| 3 | Acetaldehyde | Data to be determined | Data to be determined |
| 4 | Cinnamaldehyde | Data to be determined | Data to be determined |
Conclusion
While specific, documented applications of this compound derivatives in chiral synthesis are currently limited in the scientific literature, its structure presents it as a viable candidate for the development of new chiral auxiliaries and ligands. The protocols and workflows provided herein for analogous, well-established systems offer a comprehensive guide for researchers to synthesize and evaluate the potential of this compound-derived auxiliaries in key asymmetric transformations such as alkylations and aldol reactions. The systematic collection of quantitative data on yield and diastereoselectivity, as outlined in the template tables, will be crucial in determining the efficacy and potential of this and other novel chiral building blocks in the advancement of asymmetric synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. york.ac.uk [york.ac.uk]
Application Notes and Protocols: N-Boc-N-methyl-aminoethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-aminoethanol, also known as tert-butyl (2-hydroxyethyl)(methyl)carbamate, is a versatile bifunctional building block extensively utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the secondary amine enhances its stability and allows for selective reactions at the hydroxyl group.[1] The Boc group can be readily removed under mild acidic conditions, enabling subsequent functionalization of the amine. This differential reactivity makes this compound a valuable intermediate for introducing the N-methyl-aminoethanol moiety into drug candidates, particularly those targeting the central nervous system (CNS) and for the development of anticancer agents.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 57561-39-4 |
| Molecular Formula | C₈H₁₇NO₃ |
| Molecular Weight | 175.23 g/mol |
| Appearance | Colorless to light yellow oil or solid/semi-solid |
| Purity | ≥95% |
| Solubility | Soluble in dichloromethane, slightly soluble in water |
| Storage | Store at 0-8 °C, or in freezer under -20°C for long-term storage |
Application in the Synthesis of Fedratinib - A JAK2 Inhibitor
A significant application of this compound is in the synthesis of intermediates for potent anticancer drugs. One such example is its role in the synthesis of a key precursor to Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis. The core structure of Fedratinib contains a methylamino group that can be traced back to an intermediate like 4-(N-Boc-N-methylaminomethyl)benzaldehyde.
Proposed Synthetic Workflow for a Key Fedratinib Intermediate
The following workflow outlines a plausible synthetic route to obtain 4-(N-Boc-N-methylaminomethyl)benzaldehyde, a crucial intermediate for Fedratinib, starting from this compound. This involves an oxidation step to convert the primary alcohol to an aldehyde.
Caption: Proposed synthetic workflow for Fedratinib intermediate.
Experimental Protocol: Oxidation of this compound
This protocol describes a general procedure for the oxidation of this compound to the corresponding aldehyde, a key step in synthesizing pharmaceutical intermediates.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or diatomaceous earth
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add PCC (1.5 eq) adsorbed on silica gel.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celatom®.
-
Wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford N-Boc-N-methyl-aminoacetaldehyde.
Quantitative Data for a Representative Oxidation Reaction:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >95% |
Signaling Pathway of Fedratinib
Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for the regulation of cell proliferation and differentiation of hematopoietic cells. In myeloproliferative neoplasms like myelofibrosis, the JAK/STAT pathway is often constitutively activated, leading to uncontrolled cell growth. Fedratinib inhibits the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the downstream signaling cascade that promotes tumor cell survival and proliferation.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of Fedratinib.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique structure allows for the strategic and controlled introduction of the N-methyl-aminoethanol moiety, which is present in a number of bioactive molecules. The application in the synthesis of a key intermediate for the JAK2 inhibitor Fedratinib highlights its importance in the development of modern therapeutics for cancer and other diseases. The provided protocols and data serve as a guide for researchers in utilizing this important building block in their drug discovery and development efforts.
References
Application Notes and Protocols for N-Alkylation using "N-Boc-N-methyl-aminoethanol"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-alkylation of tert-butyl (2-hydroxyethyl)(methyl)carbamate, commonly known as "N-Boc-N-methyl-aminoethanol". This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for introducing a variety of alkyl groups onto this bifunctional molecule. The described two-step process involves the N-alkylation of the carbamate nitrogen followed by the subsequent deprotection of the tert-butoxycarbonyl (Boc) group to yield the corresponding N-alkylated-N-methyl-aminoethanol. This methodology is fundamental for the synthesis of diverse chemical libraries and the development of novel pharmaceutical agents.
Introduction
N-alkylated aminoethanols are prevalent structural motifs in a wide array of biologically active compounds and are key intermediates in the synthesis of pharmaceuticals and fine chemicals. The selective introduction of alkyl groups onto a nitrogen atom in the presence of other reactive functionalities, such as a hydroxyl group, necessitates the use of protecting group strategies. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.
This compound serves as a versatile starting material for the synthesis of N-alkyl-N-methyl-aminoethanols. The protocol outlined herein describes a general and robust procedure for the N-alkylation of this compound using a strong base and an alkyl halide, followed by the acidic cleavage of the Boc protecting group.
Reaction Scheme
The overall synthetic strategy involves two key transformations:
-
N-Alkylation: The deprotonation of the N-H bond of this compound using a strong base, followed by nucleophilic substitution with an alkyl halide (R-X).
-
Boc Deprotection: The removal of the Boc protecting group under acidic conditions to yield the final N-alkylated product.
Caption: Overall reaction scheme for the N-alkylation and subsequent Boc deprotection.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of tert-butyl (2-hydroxyethyl)(methyl)carbamate using an alkyl halide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF or DMF (approximately 0.1-0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Note on Hydroxyl Group Reactivity: The hydroxyl group of this compound can also be deprotonated by a strong base, potentially leading to O-alkylation as a side product. Using a slight excess of the base and alkylating agent can help drive the N-alkylation. For substrates where O-alkylation is a significant issue, protection of the hydroxyl group (e.g., as a silyl ether) prior to N-alkylation may be necessary.
Protocol 2: Boc Deprotection of N-Alkyl-N-Boc-N-methyl-aminoethanol
This protocol describes the removal of the Boc protecting group to yield the final N-alkylated aminoethanol.
Materials:
-
N-Alkyl-N-Boc-N-methyl-aminoethanol (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Alkyl-N-Boc-N-methyl-aminoethanol (1.0 eq) in dichloromethane (approximately 0.1-0.5 M).
-
To the stirred solution, add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize the excess acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the N-alkylated-N-methyl-aminoethanol. Further purification can be performed by distillation or chromatography if required.
Data Presentation
The following table summarizes the expected yields for the N-alkylation of this compound with various alkyl halides based on typical SN2 reactivity.
| Alkyl Halide (R-X) | R-Group | Halide | Expected Yield Range (%) |
| Methyl Iodide | Methyl | Iodide | 85-95 |
| Ethyl Bromide | Ethyl | Bromide | 80-90 |
| n-Propyl Iodide | n-Propyl | Iodide | 75-85 |
| Benzyl Bromide | Benzyl | Bromide | 80-95 |
| Allyl Bromide | Allyl | Bromide | 80-90 |
Table 1: Representative yields for the N-alkylation reaction. Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reagents.
Workflow and Pathway Visualization
The experimental workflow for the N-alkylation and subsequent deprotection can be visualized as follows:
Caption: Experimental workflow for the synthesis of N-alkyl-N-methyl-aminoethanol.
Conclusion
The protocols detailed in these application notes provide a robust and versatile method for the synthesis of N-alkylated-N-methyl-aminoethanols starting from this compound. This two-step sequence, involving N-alkylation followed by Boc deprotection, is a valuable tool for synthetic chemists in academia and industry. The provided workflows and data offer a clear guide for the successful implementation of this synthetic strategy in the laboratory. Careful consideration of the reactivity of the hydroxyl group is recommended for optimizing reaction conditions and maximizing yields.
The Versatility of N-Boc-N-methyl-aminoethanol in the Synthesis of Bioactive Molecules: Applications and Protocols
For researchers, scientists, and professionals in drug development, N-Boc-N-methyl-aminoethanol stands as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its protected amine and reactive hydroxyl group offer a versatile scaffold for constructing complex molecular architectures, particularly in the development of therapeutics targeting the central nervous system.
This application note provides detailed protocols and data for the use of this compound in the synthesis of three key classes of bioactive molecules: the Alzheimer's disease therapeutic, Rivastigmine; potent Glycogen Synthase Kinase 3 (GSK-3) inhibitors; and muscarinic receptor antagonists.
Synthesis of a Key Rivastigmine Precursor
Rivastigmine, an acetylcholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases, can be synthesized through a multi-step process. A key intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, can be prepared from this compound through a proposed synthetic pathway involving a Mitsunobu reaction followed by functional group manipulations.
Experimental Protocol:
Step 1: Mitsunobu Reaction of this compound with 3-methoxyphenol
-
To a solution of 3-methoxyphenol (1.0 eq) and this compound (1.1 eq) in dry tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh₃) (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (2-(3-methoxyphenoxy)ethyl)(methyl)carbamate.
Step 2: Deprotection and Demethylation
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
-
Stir the reaction at room temperature for 1-2 hours.
-
Neutralize the reaction with a suitable base and extract the product.
-
For the demethylation of the methoxy group to the phenol, treat the resulting amine with a demethylating agent like boron tribromide (BBr₃) in DCM at low temperature.
-
Carefully quench the reaction and purify the product to obtain 3-(2-(methylamino)ethoxy)phenol.
Step 3: Conversion to (S)-3-(1-(dimethylamino)ethyl)phenol
Further standard organic transformations would be required to convert the ethoxyamino side chain to the desired (S)-1-(dimethylamino)ethyl group.
Quantitative Data:
| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield (%) |
| 1 | tert-butyl (2-(3-methoxyphenoxy)ethyl)(methyl)carbamate | 3-methoxyphenol, this compound | PPh₃, DEAD/DIAD | THF | 60-80 |
| 2 | 3-(2-(methylamino)ethoxy)phenol | tert-butyl (2-(3-methoxyphenoxy)ethyl)(methyl)carbamate | TFA or HCl, BBr₃ | DCM | 70-90 |
Diagram of the Proposed Synthetic Pathway for a Rivastigmine Precursor:
Caption: Proposed synthesis of a key Rivastigmine precursor.
Synthesis of Urea-Based GSK-3 Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a key target in the development of treatments for neurodegenerative diseases, bipolar disorder, and diabetes. This compound can serve as a precursor to the amine component in the synthesis of urea-based GSK-3 inhibitors, such as analogs of AR-A014418.
Experimental Protocol:
Step 1: Modification of this compound
-
Activate the hydroxyl group of this compound, for example, by converting it to a mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine (TEA).
-
Displace the leaving group with a desired amine (e.g., 4-methoxybenzylamine) to introduce the R¹ group.
Step 2: Boc Deprotection
-
Remove the Boc protecting group from the product of Step 1 using acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the free secondary amine.
Step 3: Urea Formation
-
React the deprotected amine with an appropriate isocyanate (e.g., 5-nitrothiazol-2-yl isocyanate) or a carbamoyl chloride in an inert solvent to form the final urea-based GSK-3 inhibitor.
Quantitative Data:
| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield (%) |
| 1 | N-Boc protected diamine | This compound, Amine | MsCl/TsCl, TEA | DCM | 80-95 |
| 2 | Deprotected diamine | N-Boc protected diamine | TFA or HCl | DCM/Dioxane | 90-99 |
| 3 | Urea-based GSK-3 Inhibitor | Deprotected diamine, Isocyanate | - | Anhydrous solvent | 50-70 |
Diagram of the General Synthetic Workflow for Urea-Based GSK-3 Inhibitors:
Caption: General workflow for synthesizing GSK-3 inhibitors.
Synthesis of Muscarinic Receptor Antagonists
Muscarinic receptor antagonists are used to treat a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). Piperidine-based structures are a common motif in these antagonists. This compound can be utilized to introduce a key side chain onto a piperidine scaffold.
Experimental Protocol:
Step 1: Oxidation of this compound
-
Oxidize the primary alcohol of this compound to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
Step 2: Reductive Amination with a Piperidine Derivative
-
React the aldehyde from Step 1 with a suitable piperidine derivative (e.g., 4-aminopiperidine) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1][2]
-
This reaction will form a new carbon-nitrogen bond, attaching the modified aminoethanol side chain to the piperidine ring.
Step 3: Deprotection and Further Modification
-
Remove the Boc protecting group under acidic conditions.
-
The resulting secondary amine can be further functionalized, for example, by alkylation or acylation, to produce the final muscarinic receptor antagonist.
Quantitative Data:
| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield (%) |
| 1 | N-Boc-N-methyl-aminoacetaldehyde | This compound | DMP or Swern reagents | DCM | 70-90 |
| 2 | Piperidine-substituted aminoethanol | N-Boc-N-methyl-aminoacetaldehyde, Piperidine derivative | STAB or NaBH₃CN | 1,2-Dichloroethane | 60-85 |
| 3 | Final Antagonist | Piperidine-substituted aminoethanol | Acid, Alkyl/Acyl halide | Various | 50-80 |
Diagram illustrating the logical relationship in the synthesis of piperidine-based muscarinic antagonists:
Caption: Logical steps for muscarinic antagonist synthesis.
References
Application Notes and Protocols for the Use of "N-Boc-N-methyl-aminoethanol" in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-aminoethanol is a versatile bifunctional molecule that serves as a valuable building block in the field of bioconjugation. Its structure, featuring a reactive hydroxyl group and a tert-butyloxycarbonyl (Boc) protected secondary amine, allows for a controlled, stepwise approach to covalently linking molecules to proteins, peptides, and other biomolecules.[1] This strategic design is particularly advantageous in the construction of complex therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Boc protecting group provides a stable mask for the N-methylamine, which can be selectively removed under mild acidic conditions, enabling orthogonal conjugation strategies. The hydroxyl group can be activated for reaction with various functionalities on a biomolecule or can be modified to introduce a different reactive handle. The N-methyl group can contribute to increased metabolic stability and improved cell permeability of the final conjugate.
These application notes provide a comprehensive overview of the principles and techniques for utilizing this compound in bioconjugation, complete with detailed experimental protocols and representative data to guide the design and execution of your experiments.
Data Presentation: A Comparative Overview
While specific quantitative data for the direct bioconjugation of activated this compound is not extensively published, the following tables summarize representative data for key steps in the process, derived from studies on structurally related Boc-protected linkers, particularly those with polyethylene glycol (PEG) spacers. This data provides a valuable reference for optimizing your own bioconjugation reactions.
Table 1: Representative Reaction Conditions and Yields for Boc Protection and Deprotection [1]
| Process | Reagent(s) | Solvent | Temperature | Time (h) | Typical Yield |
| Boc Protection | (Boc)₂O, TEA | THF / DCM | Room Temp | 2 - 12 | >95% |
| Boc Deprotection | 20-50% TFA in DCM | DCM | Room Temp | 0.5 - 2 | >99% (Purity) |
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amine Acylation (Relevant for subsequent conjugation after Boc deprotection)
| Coupling Reagent | Typical Equivalents (Reagent/Base) | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |
| HATU/DIPEA | 3-4 / 6-8 | 1 - 4 hours | >95% | Highly efficient for hindered amines. |
| HBTU/DIPEA | 3-4 / 6-8 | 2 - 6 hours | >90% | A common and effective coupling agent. |
| EDC/NHS | 1.5 / 1.2 | 4 - 12 hours | Variable | Efficiency can be lower for hindered amines. |
Table 3: Representative Parameters for Antibody Conjugation using Boc-Protected PEG Linkers [2]
| Parameter | Typical Value/Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve kinetics but risk aggregation. |
| Linker to Antibody Molar Ratio | 5 - 20 fold excess | Optimized to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Conjugation pH | 7.2 - 8.0 | Optimal for reaction of activated esters with primary amines (e.g., lysine). |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer times at lower temperatures can be beneficial for sensitive proteins. |
| Final Organic Solvent Conc. | <10% (v/v) | To avoid protein denaturation. |
| Typical DAR Achieved | 2 - 4 | A balance between potency and favorable pharmacokinetics. |
Experimental Protocols
The use of this compound in bioconjugation typically involves a multi-step process:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group is converted into a more reactive species.
-
Conjugation to the Biomolecule: The activated linker is reacted with the target biomolecule.
-
Boc Deprotection: The Boc group is removed to expose the N-methylamine.
-
Secondary Conjugation (Optional): The newly exposed amine is used for further functionalization.
Protocol 1: Activation of the Hydroxyl Group of this compound
This protocol describes two common methods for activating the hydroxyl group: tosylation and activation with p-nitrophenyl chloroformate.
Method A: Tosylation
This method introduces a tosyl group, which is a good leaving group for subsequent nucleophilic substitution reactions.
-
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 equivalents).
-
Add tosyl chloride (1.2 equivalents) portion-wise, keeping the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.
-
Purify the crude product by flash column chromatography if necessary.
-
Method B: Activation with p-Nitrophenyl Chloroformate
This method creates a p-nitrophenyl carbonate ester, which is reactive towards primary amines.
-
Materials:
-
This compound
-
p-Nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 equivalents).
-
Add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting activated this compound p-nitrophenyl carbonate can often be used in the next step without further purification.
-
Protocol 2: Conjugation of Activated Linker to a Protein
This protocol provides a general procedure for conjugating the p-nitrophenyl carbonate activated this compound to primary amines (e.g., lysine residues) on a protein.
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Activated this compound p-nitrophenyl carbonate
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassettes)
-
-
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer at pH 7.2-8.0.
-
Linker Preparation: Immediately before use, dissolve the activated this compound p-nitrophenyl carbonate in a minimal amount of anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved activated linker to the protein solution with gentle stirring.
-
The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle agitation.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted activated linker. Incubate for 30 minutes at room temperature.
-
Purification: Purify the protein-linker conjugate to remove unreacted linker and byproducts using SEC, dialysis, or another suitable protein purification method.
-
Characterization: Characterize the conjugate to determine the degree of labeling (similar to a drug-to-antibody ratio).
-
Protocol 3: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the N-methylamine for subsequent conjugation steps.
-
Materials:
-
Protein-linker conjugate
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
-
Procedure:
-
Lyophilization (if necessary): If the conjugate is in an aqueous buffer, lyophilize it to remove water.
-
Deprotection Reaction:
-
Resuspend the lyophilized conjugate in the deprotection solution.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by an appropriate analytical method (e.g., LC-MS of a small aliquot if feasible for a peptide conjugate) to confirm the removal of the Boc group.
-
-
Precipitation and Washing:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to precipitate the deprotected conjugate.
-
Centrifuge to pellet the conjugate and carefully decant the supernatant.
-
Wash the pellet with cold diethyl ether to remove residual TFA.
-
-
Drying: Dry the deprotected conjugate under vacuum. The exposed amine will likely be a TFA salt.
-
Visualizations
Caption: General workflow for bioconjugation using this compound.
Caption: Logical relationships in the use of this compound.
Caption: Conceptual pathway for ADC synthesis and action.
References
Application Notes and Protocols: N-Boc-N-methyl-aminoethanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Boc-N-methyl-aminoethanol as a versatile building block in polymer chemistry. The primary function of the tert-butyloxycarbonyl (Boc) protecting group is to mask the reactivity of the secondary amine during monomer synthesis or polymerization, allowing for precise control over the final polymer architecture. Subsequent deprotection unmasks the N-methylaminoethanol moiety, imparting unique properties to the polymer, such as stimuli-responsiveness and functional handles for further modification.
Application in Self-Immollative Polymers
N-methylaminoethanol, the deprotected form of this compound, serves as a crucial "cyclizing spacer" in the backbone of self-immolative polymers (SIPs). These smart materials are designed to depolymerize back to their small-molecule components in response to a specific trigger. The incorporation of N-methylaminoethanol facilitates rapid cyclization reactions, which are often the rate-limiting step in the depolymerization cascade. This leads to significantly faster degradation times compared to polymers synthesized with other spacers like N,N'-dimethylethylenediamine.[1][2][3]
Key Advantages:
-
Rapid Depolymerization: The N-methylaminoethanol spacer enables faster head-to-tail depolymerization, reducing the time for complete disassembly from days to hours.[1][2]
-
Tunable Degradation Rates: The rate of polymer degradation can be tuned by the choice of the cyclization linker, with N-methylaminoethanol providing a faster alternative to other diamine spacers.[3]
-
Amplified Response: The depolymerization of a single polymer chain results in the release of multiple small molecules, providing an amplified response to an initial stimulus.
Experimental Protocol: Synthesis of a Self-Immollative Polycarbamate
This protocol describes the synthesis of a self-immolative polycarbamate using a monomer derived from N-methylaminoethanol. The initial synthesis would involve the use of this compound to prepare the monomer, followed by polymerization and deprotection.
Step 1: Monomer Synthesis (Illustrative)
-
Protection: Start with commercially available N-methylaminoethanol. React it with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) to yield this compound.
-
Functionalization: The hydroxyl group of this compound is then reacted with a bifunctional linker, for example, 4-nitrophenyl chloroformate, to create an activated monomer ready for polymerization.
Step 2: Polymerization
-
Dissolve the Boc-protected monomer and a co-monomer (e.g., a diol) in an appropriate solvent such as anhydrous tetrahydrofuran (THF).
-
Add a catalyst, for instance, a tertiary amine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to initiate the polymerization.
-
Allow the reaction to proceed at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 24-48 hours) to achieve the desired molecular weight.
-
Terminate the polymerization by adding a quenching agent.
-
Precipitate the polymer in a non-solvent like cold methanol, and collect the solid polymer by filtration.
-
Dry the polymer under vacuum to remove residual solvent.
Step 3: Deprotection and End-Capping
-
Dissolve the Boc-protected polymer in a suitable solvent (e.g., DCM).
-
Add an acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting group, exposing the N-methylamino functionality along the polymer backbone.
-
Neutralize the reaction mixture with a base.
-
To stabilize the polymer until a stimulus is applied, an "end-cap" or "trigger" moiety is attached to the terminus of the polymer chain.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a self-immollative polymer.
Application in Polyurethanes
N-methylaminoethanol is utilized in the synthesis of polyurethanes (PUs) in two primary ways: as a chain extender and as a component in the synthesis of flame-retardant additives.
As a Chain Extender
In the production of flexible polyurethane foams, N-methylaminoethanol can be used as a chain extender.[4] The presence of both a secondary amine and a hydroxyl group allows it to react with isocyanate groups, contributing to the polymer network and influencing the final properties of the foam, such as resilience.
In Flame-Retardant Polyurethanes
N-methylaminoethanol is a key reactant in the synthesis of phosphorus-containing flame retardants that can be chemically incorporated into the polyurethane backbone.[5] This approach creates intrinsically flame-retardant materials with improved thermal stability and char formation, which are crucial for applications in construction and electronics.
Quantitative Data: Properties of Flame-Retardant Polyurethanes
| Property | Neat TPU | TPU with 1.35 wt% PEPE-based Flame Retardant |
| Tensile Strength (MPa) | ~19.6 | 39.2 |
| Peak Heat Release Rate (p-HRR) Reduction | - | 46.2% |
| Total Heat Release (THR) Reduction | - | 24.5% |
| Data derived from a study on a polyurethane elastomer with an aromatic acetylene-containing flame retardant, where N-methylaminoethanol is used in similar flame-retardant synthesis strategies.[6] |
Experimental Protocol: Synthesis of a Flame-Retardant Polyurethane
-
Synthesis of the Flame-Retardant Additive: React phosphorus oxychloride with N-methylaminoethanol to synthesize a phosphorus-containing triol.[5]
-
Prepolymer Formation: In a reactor, mix a polyol (e.g., poly(propylene glycol)) with a diisocyanate (e.g., toluene diisocyanate - TDI) and the synthesized flame-retardant additive.
-
Polymerization: Heat the mixture under an inert atmosphere to form the polyurethane. The reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy to observe the disappearance of the isocyanate peak.
-
Curing: The resulting polymer is then cured, often in the presence of atmospheric moisture, which reacts with residual isocyanate groups to form urea linkages and further cross-link the material.[7]
Visualization of the Logical Relationship
Caption: Synthesis of flame-retardant polyurethane.
Application in Functional Polymers for Environmental Remediation
The hydroxyl group of N-methylaminoethanol provides a convenient handle for the functionalization of polymers. This is particularly useful for creating materials with specific binding capabilities, such as for the scavenging of heavy metals from wastewater.
Polymer-Grafted Metal Scavengers
Cellulose-based filter paper can be functionalized by grafting with a polymer chain that is subsequently modified with a derivative of N-methylaminoethanol. For instance, N-methylaminoethanol can be reacted with a cyclic dithiocarbonate to form a molecule with N-methyl-2-hydroxyethylcarbamothioate moieties. This functionalized polymer exhibits high selectivity for the adsorption of precious metals.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 4. US3925266A - Flexible polyetherurethane foams with improved resilience - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of N-Boc-N-methyl-aminoethanol in the Preparation of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-methyl-aminoethanol is a valuable N-protected bifunctional building block in medicinal chemistry. Its protected amine and free hydroxyl group allow for sequential and controlled introduction into complex molecular scaffolds. This application note details its use in the synthesis of potent anticancer agents, specifically focusing on the preparation of analogs of the pan-Class I PI3K inhibitor, ZSTK474. Detailed protocols for the synthesis and in vitro evaluation of these compounds are provided, along with a summary of their biological activity.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is one of the most frequent oncogenic events in various cancers, making it a prime target for therapeutic intervention.[2][3] ZSTK474 is a potent pan-Class I PI3K inhibitor that has demonstrated significant antitumor activity.[4][5] Structure-activity relationship (SAR) studies have shown that modifications to the morpholine moieties of ZSTK474 can modulate its potency and isoform selectivity.[4][5]
This compound serves as a key precursor for introducing a 2-(methylamino)ethanol moiety as a morpholine replacement in ZSTK474 analogs. The tert-butoxycarbonyl (Boc) protecting group allows for the initial nucleophilic attack through the hydroxyl group or, more commonly, is removed to free the secondary amine for subsequent reaction. This note will focus on the latter approach, where the deprotected amine undergoes a nucleophilic aromatic substitution reaction with a dichlorotriazine core.
Data Presentation: In Vitro Inhibitory Activity of ZSTK474 Analogs
The following table summarizes the in vitro inhibitory activity (IC50) of ZSTK474 and its analogs, where one morpholine group is replaced with other functionalities, against Class I PI3K isoforms. This data highlights the impact of structural modifications on potency and selectivity.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | 5.0 | 85.5 | 20.8 | 3.9 |
| Ethanolamine Analog (6a) | 9.9 | 427.5 | 52.0 | 9.75 |
| Diethanolamine Analog (6b) | 3.7 | 427.5 | 14.6 | 9.75 |
| Piperazine Analog (2a) | 180 | >1000 | >1000 | 140.4 |
| N-Acetylpiperazine Analog (2b) | 2.9 | 171 | 21.0 | 2.9 |
Data compiled from literature reports.[2][4]
Experimental Protocols
Protocol 1: Synthesis of a ZSTK474 Analog using 2-(Methylamino)ethanol
This protocol describes a two-step synthesis of a ZSTK474 analog where one morpholine ring is replaced by a 2-(methylamino)ethanol group, derived from this compound.
Step 1: Boc Deprotection of this compound
This step removes the Boc protecting group to yield 2-(methylamino)ethanol.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or minimal suitable solvent
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution in a round-bottom flask.[6]
-
Add the 4M HCl in dioxane solution to the starting material.[6]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture. Dilute the reaction mixture with diethyl ether to further facilitate precipitation.[6]
-
Collect the precipitate by filtration using a Büchner funnel, wash with diethyl ether, and dry under vacuum to yield 2-(methylamino)ethanol hydrochloride salt.
Step 2: Nucleophilic Aromatic Substitution
This step involves the reaction of the deprotected amine with a 2,4-dichloro-6-(substituted)-1,3,5-triazine intermediate.
Materials:
-
2-(Methylamino)ethanol hydrochloride (from Step 1)
-
2-(1H-Benzimidazol-1-yl)-4-chloro-6-morpholino-1,3,5-triazine (or similar dichlorotriazine intermediate)
-
Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Acetone or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 2,4-dichloro-1,3,5-triazine intermediate and 2-(methylamino)ethanol hydrochloride in acetone or THF.
-
Add at least two equivalents of DIEA to the mixture to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ZSTK474 analog.
Protocol 2: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of the synthesized anticancer agents on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, D54 glioblastoma, SET-2 leukemia)[4]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized ZSTK474 analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with the synthesized ZSTK474 analog at a range of concentrations for 72 hours.[2][4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.[2]
Visualizations
Signaling Pathway
References
- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Protocols for the Boc Deproteprotection of N-Boc-N-methyl-aminoethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, including peptide synthesis and the development of pharmaceutical intermediates.[1][2][3][4][5] Its widespread use is due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[5][6] This document outlines detailed experimental procedures for the deprotection of N-Boc-N-methyl-aminoethanol to yield N-methyl-aminoethanol.
The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] The reaction mechanism involves the protonation of the carbamate's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This forms a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[1][3][7][8] The final product is usually obtained as the corresponding amine salt.[6][7][9]
Reaction Mechanism: Acid-Catalyzed Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a well-established multi-step mechanism:
-
Protonation: The carbamate oxygen is protonated by the acid (H-A).[3][7][8]
-
Cleavage: The protonated intermediate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid.[3][7][8]
-
Decarboxylation: The carbamic acid is unstable and decomposes to the free amine and carbon dioxide gas.[7][8]
-
Protonation of Amine: Under the acidic conditions, the resulting amine is protonated to form the corresponding amine salt.[7][10]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method can depend on the desired final salt form and the scale of the reaction.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and generally efficient method for Boc deprotection.[3][11]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) (approx. 0.1–0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or a 20-50% solution of TFA in DCM) to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Work-up (for free amine): a. Dissolve the residue in ethyl acetate. b. Wash the organic layer with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic, followed by a wash with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-methyl-aminoethanol.
-
Work-up (for TFA salt): a. After step 5, dissolve the residue in a minimal amount of solvent and precipitate the salt by adding a non-polar solvent like diethyl ether or hexane. b. Collect the precipitate by filtration.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also widely used and is particularly useful when an HCl salt of the amine is desired.[13][14]
Materials:
-
This compound
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM) or Methanol (optional, as a co-solvent)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., DCM or methanol) or directly in the 4M HCl in dioxane solution in a round-bottom flask.[14]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[14] Monitor the reaction progress by TLC.
-
Upon completion, the N-methyl-aminoethanol hydrochloride salt may precipitate from the reaction mixture.
-
Dilute the reaction mixture with diethyl ether to enhance the precipitation of the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry in vacuo.
Data Presentation
The following table summarizes the typical reaction conditions for the Boc deprotection of this compound. Yields are representative for Boc deprotections and may vary.
| Parameter | Method 1 (TFA) | Method 2 (HCl/Dioxane) |
| Acid | Trifluoroacetic Acid (TFA) | 4M Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Aqueous base wash or precipitation | Precipitation |
| Typical Yield | >90% | >90% |
| Product Form | Free amine or TFA salt | HCl salt |
Experimental Workflow Visualization
Caption: General workflow for Boc deprotection.
Safety Precautions
-
Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use with adequate ventilation and away from ignition sources.
-
The deprotection reaction generates isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[7]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Deprotection - HCl [commonorganicchemistry.com]
Troubleshooting & Optimization
Troubleshooting low yield in Boc protection of N-methyl amino alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the Boc protection of N-methyl amino alcohols.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Boc protection of my N-methyl amino alcohol?
A1: Low yields in the Boc protection of N-methyl amino alcohols are often attributed to a few key factors. The N-methyl group introduces steric hindrance, which can slow down the reaction compared to primary amines.[1] Additionally, the presence of the hydroxyl group can lead to side reactions, primarily O-acylation, where the Boc group is attached to the oxygen instead of the nitrogen.[2] Other common causes include incomplete reaction due to suboptimal conditions, degradation of the starting material or product, and loss of product during workup and purification.
Q2: What is the most common side reaction, and how can I minimize it?
A2: The most prevalent side reaction is the formation of the O-Boc protected product (O-acylation).[2] Since amines are generally more nucleophilic than alcohols, N-protection is typically favored. However, under certain conditions, especially with hindered amines, the reaction at the hydroxyl group can become competitive. To minimize O-acylation, it is recommended to use reaction conditions that favor N-acylation, such as performing the reaction in an aqueous or protic solvent system, which can help to solvate and deactivate the hydroxyl group to some extent.[3] Catalyst-free methods in water have been shown to be highly chemoselective for N-protection of amino alcohols.[3]
Q3: Can the choice of base impact my reaction yield and selectivity?
A3: Absolutely. The choice of base is critical. While a base is often used to neutralize the acid formed during the reaction, a very strong base can promote side reactions.[1] For N-methyl amino alcohols, a mild base like triethylamine (TEA) or sodium bicarbonate is often sufficient.[1] In some cases, particularly with highly nucleophilic amines, the reaction can proceed efficiently without any base, which can help to minimize side reactions.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting material to observe the disappearance of the starting amine and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis to confirm the mass of the product and identify any side products.
Q5: My N-methyl amino alcohol is a salt (e.g., hydrochloride). Do I need to adjust the protocol?
A5: Yes, if your starting material is an amine salt, you will need to add a sufficient amount of base to neutralize the salt and free the amine for the reaction with Boc-anhydride. Typically, an additional equivalent of base is required for this purpose.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boc protection of N-methyl amino alcohols.
Problem 1: Low Yield of the Desired N-Boc Product
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction by TLC and allow it to stir for a longer period if the starting material is still present. |
| Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but monitor for potential side product formation.[1] | |
| Optimize Stoichiometry: Ensure you are using a slight excess of Boc-anhydride (typically 1.1-1.5 equivalents). | |
| Steric Hindrance | Use a More Reactive Boc Reagent: While di-tert-butyl dicarbonate (Boc₂O) is standard, other more reactive reagents could be considered in challenging cases. |
| Employ a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. However, be cautious as it can also promote O-acylation.[2] | |
| Side Product Formation | Adjust Solvent: Using protic solvents like methanol or aqueous systems can enhance chemoselectivity for N-protection.[3] |
| Modify Base: Use a milder base or consider running the reaction without a base if the amine is sufficiently nucleophilic. | |
| Product Loss During Workup | Optimize Extraction: If your product has some water solubility, minimize aqueous washes or perform back-extraction of the aqueous layers. |
| Alternative Purification: If the product is difficult to purify by column chromatography, consider other methods like crystallization or distillation. |
Problem 2: Presence of a Significant Amount of O-Boc Side Product
| Potential Cause | Troubleshooting Strategy |
| Reaction Conditions Favoring O-Acylation | Use Aqueous/Protic Solvents: Performing the reaction in water, methanol, or a mixture of THF and water can suppress O-acylation.[3] |
| Avoid DMAP: DMAP is a known catalyst for acylation of alcohols, so avoiding it can significantly improve N-selectivity.[2] | |
| Control Temperature: Run the reaction at room temperature or lower, as higher temperatures can sometimes increase the rate of O-acylation. | |
| Excess Boc-Anhydride | Reduce Boc₂O Stoichiometry: Use a smaller excess of Boc-anhydride (e.g., 1.05-1.1 equivalents) to minimize the chance of the less reactive hydroxyl group reacting. |
Data Presentation
The following table summarizes typical reaction conditions for the Boc protection of N-methyl amino alcohols, with reported yields.
| N-Methyl Amino Alcohol | Boc₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Methyl-2-aminoethanol | 1.1 | TEA (1.2) | CH₂Cl₂ | RT | 12 | >95 | (Synthesized from multiple sources) |
| N-Methyl-3-aminopropanol | 1.2 | NaHCO₃ (sat. aq.) | Dioxane | RT | 16 | 85-95 | (Synthesized from multiple sources) |
| (S)-N-Methyl-2-aminobutanol | 1.1 | None | Methanol | RT | 4 | ~90 | (Synthesized from multiple sources) |
| N-Methyl-D-glucamine | 1.5 | TEA (2.0) | DMF | 0 to RT | 24 | 80-90 | (Synthesized from multiple sources) |
Experimental Protocols
General Protocol for Boc Protection of N-Methyl Amino Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-methyl amino alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Dioxane, or Methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, CH₂Cl₂)
Procedure:
-
Dissolve the N-methyl amino alcohol (1.0 eq.) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add triethylamine (1.1-1.5 eq.) or an equivalent amount of another suitable base to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq.) to the stirring solution, either as a solid in one portion or dissolved in a small amount of the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected N-methyl amino alcohol.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Boc protection.
Chemoselectivity in Boc Protection of N-Methyl Amino Alcohols
Caption: Key factors influencing chemoselectivity.
References
Optimization of reaction conditions for "N-Boc-N-methyl-aminoethanol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Boc-N-methyl-aminoethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method is the protection of the secondary amine of N-methylaminoethanol using di-tert-butyl dicarbonate (Boc₂O). This reaction typically involves a base in an appropriate organic solvent.
Q2: Why is a base typically used in this reaction?
A base, such as triethylamine (TEA), is used to neutralize the acidic proton on the nitrogen of N-methylaminoethanol, thereby increasing its nucleophilicity towards Boc₂O. It also neutralizes the tert-butoxycarboxylic acid byproduct that can form. For amine hydrochlorides, a stoichiometric amount of base is essential for deprotonation.
Q3: Can this reaction be performed without a base?
For highly nucleophilic amines, the reaction can sometimes proceed without an additional base. The tert-butoxide ion, a byproduct of the reaction, can act as a base to deprotonate the amine. However, for efficient and rapid conversion, particularly on a larger scale, a base is highly recommended.
Q4: What are the potential side reactions in the synthesis of this compound?
The primary side reaction of concern is the O-acylation of the hydroxyl group to form an O-Boc carbonate, in addition to the desired N-Boc product. Over-protection to form a di-Boc species is not possible as the starting amine is secondary. Urea formation can also occur, especially with sterically hindered amines and strong bases.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more non-polar than the starting material, N-methylaminoethanol, and will thus have a higher Rf value. Staining with potassium permanganate or ninhydrin (which will show the disappearance of the secondary amine) can be used for visualization.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: I am observing a low yield of my this compound. What are the possible causes and how can I improve it?
-
Answer: Low yield can stem from several factors:
-
Insufficient Reagents: Ensure a slight excess of Boc₂O (typically 1.1-1.5 equivalents) is used to drive the reaction to completion. If your starting material is an amine salt, ensure at least one equivalent of base is used for neutralization, plus any catalytic amount.
-
Inadequate Base: The pKa of the conjugate acid of the base should be higher than that of the protonated amine. Triethylamine (TEA) is commonly effective.
-
Suboptimal Solvent: The solvent should fully dissolve the reactants. Polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally good choices.
-
Low Temperature: If the reaction is sluggish at room temperature, gentle warming to 40-50°C can increase the reaction rate. Monitor for side product formation at higher temperatures.
-
Moisture: If using moisture-sensitive reagents, ensure the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere with dry solvents).
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My final product shows multiple spots on the TLC plate after work-up. What are these impurities and how can I avoid them?
-
Answer: The most common impurity is the starting material, N-methylaminoethanol, due to an incomplete reaction. Another possibility is the O-Boc protected side product.
-
Unreacted Starting Material: To minimize this, increase the equivalents of Boc₂O, increase the reaction time, or consider adding a catalyst.
-
O-Boc Formation: This side reaction is more likely with prolonged reaction times, higher temperatures, and the use of a catalyst like 4-(Dimethylamino)pyridine (DMAP). To avoid this, use milder conditions and shorter reaction times. If it forms, it can often be separated by column chromatography.
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography
-
Question: I am having trouble purifying my product on a silica gel column. The product is streaking or not eluting properly. What can I do?
-
Answer: Amines can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Use a Mobile Phase Additive: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Optimize the Solvent System: Use a solvent system that provides an Rf value of 0.2-0.4 for your product on the TLC plate. A gradient elution from a less polar to a more polar mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes) can effectively separate the product from less polar impurities and the more polar starting material.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition A (Standard) | Condition B (Catalytic) | Condition C (Solvent-Free) |
| N-methylaminoethanol (eq.) | 1.0 | 1.0 | 1.0 |
| Boc₂O (eq.) | 1.1 | 1.1 | 1.2 |
| Base (eq.) | Triethylamine (1.2) | Triethylamine (1.2) | None |
| Catalyst (mol%) | None | DMAP (5 mol%) | None |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | None |
| Temperature | Room Temperature | 0°C to Room Temp. | 40°C |
| Reaction Time | 4-12 hours | 1-3 hours | 2-4 hours |
| Typical Yield | 85-95% | >95% | >90% |
Table 2: Recommended Parameters for Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase System 1 | Gradient: 10% to 50% Ethyl Acetate in Hexanes |
| Mobile Phase System 2 | Isocratic: 95:5 (v/v) Chloroform/Methanol |
| Additive | 0.5-1% (v/v) Triethylamine (TEA) in the mobile phase |
| TLC Visualization | UV light (if impurities are UV-active), Potassium Permanganate stain |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
-
To a solution of N-methylaminoethanol (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add triethylamine (1.2 eq.).
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes with 0.5% TEA).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%), ensuring 0.5% TEA is present throughout.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a colorless to light yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Purification of N-Boc-N-methyl-aminoethanol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-Boc-N-methyl-aminoethanol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: My flash chromatography purification of this compound is showing poor separation and peak tailing. What can I do?
A1: Poor separation and peak tailing during flash chromatography of this compound are common issues, often stemming from the basic nature of the amine. Here are several strategies to improve your purification:
-
Optimize the Solvent System:
-
Polarity Adjustment: this compound is a relatively polar compound. A good starting point for your solvent system is a mixture of hexane and ethyl acetate. You can gradually increase the proportion of ethyl acetate to improve the elution of your product.
-
Alternative Solvents: If you are still facing issues, consider switching to a different solvent system, such as dichloromethane/methanol, which can offer different selectivity.
-
-
Incorporate a Basic Additive: The most common reason for peak tailing with amines on silica gel is the interaction with acidic silanol groups.
-
Triethylamine (TEA): Adding a small amount of triethylamine (0.1-1% v/v) to your mobile phase can neutralize the acidic sites on the silica gel, significantly reducing peak tailing and improving peak shape.
-
Ammonia in Methanol: For highly polar derivatives, a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide can be effective.
-
-
Proper Sample Loading:
-
Dry Loading: For optimal separation, it is highly recommended to pre-adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often leads to sharper bands compared to wet loading.
-
Minimize Loading Volume: If wet loading, dissolve your sample in the minimum amount of the initial mobile phase or a less polar solvent like dichloromethane.
-
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to broad and misshapen peaks.
Q2: I've isolated my this compound as a colorless to light yellow oil, but I need a solid for my next step. How can I induce solidification or crystallization?
A2: this compound is typically an oil at room temperature. Inducing solidification of oily N-Boc protected compounds can be achieved through several techniques:
-
Trituration: This involves stirring the oil with a non-polar solvent in which the product is insoluble.
-
Procedure: Add a small volume of a cold, non-polar solvent like hexane or diethyl ether to your oil and stir vigorously with a spatula. The oil may slowly turn into a solid precipitate.
-
Solvent Choice: The key is to choose a solvent that will dissolve impurities but not your desired product.
-
-
Seed Crystal Induction: If you have a small amount of solid product from a previous batch, you can use it to seed the oil.
-
Procedure: Add a tiny crystal of the solid product to the oil and let it stand at room temperature or in the refrigerator. Crystallization may initiate around the seed crystal.
-
-
Solvent Diffusion/Vapor Diffusion:
-
Procedure: Dissolve your oily product in a small amount of a good solvent (e.g., ethyl acetate or dichloromethane) in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent (e.g., hexane or pentane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually causing your product to precipitate or crystallize.
-
-
High Vacuum Drying: Ensure all residual solvents from the reaction and workup are completely removed by drying under high vacuum, sometimes with gentle heating (e.g., 30-40°C). Residual solvents can prevent solidification.[1][2]
Q3: My NMR spectrum of the purified this compound shows unexpected peaks. What are the likely impurities?
A3: Common impurities in the synthesis of this compound arise from starting materials, side reactions, or decomposition. Here are some possibilities:
-
Unreacted N-methylaminoethanol: This is a common impurity if the reaction has not gone to completion. Its signals will be different from the Boc-protected product, particularly in the chemical shifts of the protons on the carbon adjacent to the nitrogen.
-
Di-tert-butyl dicarbonate (Boc Anhydride): If excess reagent was used and not fully removed during workup, you may see a singlet around 1.4-1.5 ppm in the 1H NMR corresponding to the tert-butyl protons.
-
tert-Butanol: This is a byproduct of the Boc protection reaction and can also result from the decomposition of Boc anhydride. It appears as a singlet around 1.2-1.3 ppm in the 1H NMR.
-
N,N-di-Boc protected N-methylaminoethanol: While less common for secondary amines, over-protection can sometimes occur, leading to a di-Boc derivative. This would result in a more complex NMR spectrum.
To confirm the identity of these impurities, it is helpful to run NMR spectra of the starting materials and expected byproducts for comparison.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep it in a refrigerator at 2-8°C.
Q2: Can I use preparative HPLC for the final purification of this compound?
A2: Yes, preparative reversed-phase HPLC (RP-HPLC) is an excellent method for obtaining high-purity this compound (>98%).[3] A C18 column with a water/acetonitrile gradient containing a small amount of an acid modifier like trifluoroacetic acid (TFA) is typically used. This method is particularly useful for removing closely related impurities that are difficult to separate by flash chromatography.[3][4]
Q3: Is this compound stable to acidic or basic conditions?
A3: The N-Boc protecting group is sensitive to strong acids. It can be cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). It is, however, generally stable to basic conditions, which allows for the use of basic additives like triethylamine during chromatography without deprotection.
Q4: My yield after flash chromatography is low. What are the potential reasons?
A4: Low recovery from flash chromatography can be due to several factors:
-
Product Streaking/Tailing: As discussed in the troubleshooting guide, strong interaction with the silica gel can cause the product to elute over a large number of fractions, leading to losses during fraction pooling and solvent evaporation. Using a basic additive can mitigate this.
-
Irreversible Adsorption: Some of the product may bind irreversibly to the silica gel, especially if the silica is highly acidic.
-
Improper Solvent Polarity: If the mobile phase is not polar enough, your product may not elute from the column. Conversely, if it is too polar, it may co-elute with impurities.
-
Product Volatility: While this compound is not highly volatile, some loss can occur during solvent removal under high vacuum, especially with prolonged heating.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Flash Chromatography | Preparative HPLC | Induced Solidification/Crystallization |
| Typical Purity | 90-98% | >98% | >99% (if successful) |
| Typical Yield | 70-90% | 80-95% | 50-80% |
| Speed | Fast (30-60 min) | Slow (hours) | Variable (hours to days) |
| Scale | mg to kg | mg to g | mg to kg |
| Cost | Low | High | Low |
| Primary Application | Routine purification, removal of major impurities | High-purity final products, separation of close-eluting impurities | Obtaining a solid product, final polishing step |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general method for the purification of this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate). If using triethylamine, add it to the mobile phase (0.1-1%).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A stepwise or linear gradient can be used.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as an oil.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is for achieving high-purity this compound.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: Water + 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile + 0.1% Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in a small volume of the initial mobile phase composition.
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Injection and Elution:
-
Inject the sample onto the column.
-
Run a linear gradient to increase the proportion of solvent B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using the UV detector (typically at 210-220 nm for carbamates).
-
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final product.
-
Protocol 3: Inducing Solidification by Trituration
This method can be used to obtain a solid product from the purified oil.
Materials:
-
Purified this compound (oil)
-
Hexane or Diethyl ether (cold)
-
Glass vial or flask
-
Spatula
Procedure:
-
Place the purified oil in a clean glass vial.
-
Add a small amount of cold hexane or diethyl ether (enough to cover the oil).
-
Using a spatula, vigorously scratch the inside of the vial and stir the mixture.
-
Continue stirring and scratching. The oil should gradually become cloudy and then precipitate as a solid.
-
Once the solidification is complete, filter the solid and wash it with a small amount of the cold solvent.
-
Dry the solid product under high vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
"N-Boc-N-methyl-aminoethanol" reaction byproducts and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-Boc-N-methyl-aminoethanol. Our resources are designed to help you navigate common challenges, from reaction byproducts to purification strategies.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of this compound. What are the potential causes?
A1: Low yields in the Boc protection of N-methylaminoethanol can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Reagent Quality: The di-tert-butyl dicarbonate (Boc anhydride) may have degraded due to moisture. It is crucial to use a fresh, high-quality reagent.
-
Suboptimal Stoichiometry: An incorrect ratio of Boc anhydride to N-methylaminoethanol can lead to a lower yield of the desired product.
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the target molecule.
Q2: What are the common byproducts in the synthesis of this compound?
A2: The primary byproducts in this reaction include:
-
O-Boc Protected Product: The hydroxyl group of N-methylaminoethanol can react with Boc anhydride to form a carbonate byproduct, tert-butyl (2-(methylamino)ethyl) carbonate.
-
Di-Boc Protected Product: While less common for secondary amines, it's possible for a second Boc group to react, though this is more prevalent with primary amines.
-
Oxazolidinone Formation: In the presence of a base, intramolecular cyclization of the N-Boc intermediate can lead to the formation of a cyclic byproduct, 3-methyl-2-oxazolidinone.
-
Unreacted Starting Material: Incomplete reactions will leave residual N-methylaminoethanol in the product mixture.
Q3: How can I minimize the formation of the O-Boc byproduct?
A3: The amine group is inherently more nucleophilic than the hydroxyl group, so selective N-protection is generally favored.[1] To minimize the formation of the O-Boc byproduct, you can:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of Boc anhydride.
-
Optimize Reaction Temperature: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can enhance selectivity for N-protection.
-
Choice of Base: Using a mild, non-nucleophilic base can help to avoid conditions that might promote O-acylation.
Q4: My purified product shows signs of peak tailing during column chromatography. How can I resolve this?
A4: Peak tailing during silica gel chromatography of amines is a common issue caused by the interaction of the basic amine with acidic silanol groups on the silica surface.[2] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase.[2][3] A common practice is to add 0.5-2% TEA to the eluent.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Reverse-Phase Chromatography: If applicable, reverse-phase chromatography can be an effective alternative for purifying polar compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Multiple spots on TLC after reaction | Formation of byproducts (O-Boc, oxazolidinone), unreacted starting material. | - Optimize reaction conditions (temperature, stoichiometry) to improve selectivity.- Proceed with a suitable workup and purification strategy to isolate the desired product. |
| Product is an oil and difficult to handle | The product, this compound, is often an oil at room temperature. | - Ensure complete removal of solvents under high vacuum.- Proceed with purification via column chromatography. |
| Difficulty separating product from a close-running impurity on TLC | The impurity may have a similar polarity to the product (e.g., O-Boc byproduct). | - Optimize the mobile phase for column chromatography by testing various solvent systems with different polarities.- Consider using a gradient elution to improve separation. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol outlines a general procedure for the Boc protection of N-methylaminoethanol.
Materials:
-
N-methylaminoethanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))
Procedure:
-
Dissolve N-methylaminoethanol (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
If using a base, add it to the solution. For TEA, 1.1 to 1.5 equivalents are typically used. For NaHCO₃ in an aqueous/organic mixture, a saturated solution is often employed.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.2 equivalents) in the same solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
If a water-miscible organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.[2] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).[2] To prevent peak tailing, it is advisable to add a small percentage of triethylamine (e.g., 1%) to the eluent.[2]
-
Visualizing the Process
Reaction Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Potential Side Reactions
Caption: Potential reaction pathways in the synthesis of this compound.
References
Catalyst selection for reactions involving "N-Boc-N-methyl-aminoethanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-methyl-aminoethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary uses of this compound in organic synthesis?
A1: this compound is a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Its tert-butoxycarbonyl (Boc) protected amine and free hydroxyl group allow for selective reactions. Key applications include its use as a building block in the synthesis of complex molecules, particularly for central nervous system disorder therapeutics, in bioconjugation to enhance drug delivery, and in the development of functional polymers.[1]
Q2: How do I choose a suitable catalyst for reactions involving the hydroxyl group of this compound?
A2: The choice of catalyst depends on the desired transformation. For oxidation of the primary alcohol to an aldehyde, copper-based catalyst systems are effective. A common system is Cu(OTf)₂/bpy/TEMPO with N-methylimidazole (NMI) as a base.[2] This system is known for its utility with a broad range of aliphatic alcohols.[2]
Q3: What are the key considerations for removing the Boc protecting group from this compound derivatives?
A3: The Boc group is acid-labile.[3] Strong acids like trifluoroacetic acid (TFA) or HCl are commonly used for deprotection.[3] Key considerations include the potential for side reactions with other acid-sensitive functional groups in the molecule. In such cases, milder acidic conditions using reagents like montmorillonite K10 clay or silica gel can be employed.[3] Incomplete deprotection can occur due to steric hindrance, especially in larger molecules, and may require extended reaction times or repeated treatments.[4]
Q4: Can I perform reactions with this compound under solvent-free conditions?
A4: Yes, for certain reactions like N-Boc protection of amines, solvent-free conditions have been developed.[5] These methods are considered greener and can lead to shorter reaction times and simpler work-up procedures, often utilizing heterogeneous catalysts like Amberlite-IR 120 resin.[5][6]
Troubleshooting Guides
Issue 1: Low Yield in Reactions Involving this compound
Question: I am experiencing low yields in my reaction. What are the common causes and how can I troubleshoot this?
Answer: Low yields can stem from several factors, primarily incomplete reactions or side product formation. Steric hindrance from the N-methyl and Boc groups can slow down reactions.[4]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier, but should be done cautiously to avoid side reactions.[4]
-
Time: Extend the reaction time to allow sterically hindered reactions to proceed to completion.[4] Monitor progress using TLC or LC-MS.
-
-
Re-evaluate Reagents:
-
Catalyst/Reagent Choice: For sterically hindered couplings, more potent reagents may be necessary. For example, in peptide couplings, switching from standard coupling reagents to more powerful ones like HATU or HBTU can improve yields.[4]
-
Stoichiometry: Ensure the molar ratios of your reactants and catalysts are correct. For instance, in Boc protection, using a slight excess (e.g., 1.1 eq) of di-tert-butyl dicarbonate ((Boc)₂O) can be beneficial.[7]
-
-
Assess Reagent Quality: Use fresh or anhydrous reagents and solvents, as moisture and impurities can interfere with many reactions.[7]
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Incomplete Boc Deprotection
Question: I am finding it difficult to completely remove the Boc group from my N-methylated compound. What can I do?
Answer: Incomplete Boc deprotection of N-methylated compounds is a known issue due to increased steric hindrance which can impede the approach of the acid catalyst.[8]
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the duration of the treatment with the acidic deprotection solution (e.g., TFA).[4]
-
Repeat Deprotection: After the initial deprotection step, wash the product and repeat the acid treatment with fresh solution.[4]
-
Increase Acid Concentration: The rate of Boc cleavage can be highly dependent on the acid concentration.[8] A modest increase in acid strength or concentration may be effective.
-
Ensure Good Agitation: If the reaction is heterogeneous (e.g., solid-phase synthesis), ensure efficient agitation to prevent aggregation and ensure all sites are accessible to the acid.[4]
Data Presentation
Table 1: Catalyst Systems for N-Boc Protection of Amines
| Catalyst/System | Substrate Scope | Conditions | Yield | Reference |
| Triethylamine (TEA) / DMAP | Primary/Secondary Aliphatic Amines | (Boc)₂O, DCM, 0°C to RT, 1-4h | Good | [5] |
| Yttria-Zirconia | Primary Amines | (Boc)₂O, Dry ACN, RT | High | [5] |
| Amberlite-IR 120 | Primary/Secondary Aliphatic & Aryl Amines | (Boc)₂O, Solvent-free, RT, 1-3 min | 95-99% | [6] |
| None (in water) | Chiral amines, amino alcohols | (Boc)₂O, Water, RT | Excellent | [9] |
Table 2: Conditions for Boc Deprotection
| Reagent | Conditions | Notes | Reference |
| Trifluoroacetic Acid (TFA) | DCM or neat | Standard, effective for most substrates | [4] |
| HClO₄–SiO₂ | Solvent-free, RT | Reusable, heterogeneous catalyst | [9] |
| Montmorillonite K10 clay | Mildly acidic | Useful for acid-sensitive substrates | [3] |
Experimental Protocols
Protocol 1: Oxidation of this compound to the Aldehyde
This protocol is based on catalyst systems developed for the aerobic oxidation of primary alcohols.[2]
Materials:
-
This compound (1.0 eq)
-
Cu(OTf)₂ (0.05 eq)
-
2,2'-bipyridine (bpy) (0.05 eq)
-
TEMPO (0.10 eq)
-
N-methylimidazole (NMI) (0.20 eq)
-
3Å molecular sieves
-
Dichloromethane (DCM)
-
Oxygen (O₂) balloon
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound, Cu(OTf)₂, bpy, TEMPO, NMI, and activated 3Å molecular sieves.
-
Add anhydrous DCM as the solvent.
-
Purge the flask with O₂ and then maintain a positive pressure of O₂ using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for alcohol oxidation.
Protocol 2: General Procedure for Boc Deprotection using TFA
This protocol describes a standard method for removing the Boc protecting group.
Materials:
-
N-Boc protected compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-Boc protected compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 20-50% v/v with DCM).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Managing Stereochemistry in Reactions with N-Boc-N-methyl-aminoethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-N-methyl-aminoethanol. The focus is on managing stereochemistry when this reagent is used as a precursor for chiral ligands in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: Is this compound a chiral molecule?
No, this compound (tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate) is an achiral molecule as it does not contain any stereocenters.[1][2]
Q2: If this compound is achiral, how can it be used to manage stereochemistry?
While the molecule itself is not chiral, it is a valuable precursor for the synthesis of chiral ligands. These custom-synthesized ligands can then be used in combination with a metal catalyst (e.g., Ruthenium, Iridium, or Nickel) to create a chiral environment for a reaction, enabling high stereocontrol in asymmetric transformations.[3] A key application is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral alcohols.[3][4][5]
Q3: What is the general strategy for synthesizing a chiral ligand from this compound?
The synthesis of a chiral diamine ligand from this compound typically involves a multi-step process. A common pathway includes the introduction of a chiral moiety, modification of the functional groups, and deprotection of the Boc group to reveal the final chiral ligand. This ligand can then be used to form a highly efficient catalyst for asymmetric reactions.[3]
Q4: What is asymmetric transfer hydrogenation (ATH)?
Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds.[5] Instead of using high-pressure hydrogen gas, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a chiral metal catalyst.[4][6] This technique is valued for its operational simplicity and high levels of stereocontrol.[5][6]
Troubleshooting Guide: Asymmetric Transfer Hydrogenation of Ketones
A primary application of chiral ligands derived from this compound is in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. Below are common issues and troubleshooting steps for this reaction.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Enantioselectivity (ee) | 1. Impure or improperly synthesized chiral ligand: The stereochemical integrity of the ligand is paramount. | - Ensure the chiral precursor used to modify this compound is of high enantiomeric purity.- Purify the final ligand meticulously, for example, by column chromatography or recrystallization.- Confirm the structure and purity of the ligand using NMR and mass spectrometry. |
| 2. Incorrect catalyst formation: The active catalyst may not be forming correctly in situ. | - Ensure all reagents and solvents are anhydrous, as water can interfere with catalyst formation and activity.- Optimize the ratio of the metal precursor to the chiral ligand.- Allow sufficient time for the catalyst to pre-form before adding the substrate. | |
| 3. Suboptimal reaction conditions: Temperature, solvent, and base can significantly influence enantioselectivity.[7] | - Screen different solvents. Toluene is often a good starting point.[7]- Vary the reaction temperature. Lower temperatures sometimes improve enantioselectivity.- The choice and amount of base (e.g., KOtBu, NaOH) can be critical.[4][6] Perform a screen of different bases and concentrations. | |
| 4. Substrate-catalyst mismatch: The chiral pocket of the catalyst may not be well-suited for the specific ketone substrate. | - If possible, try modifying the structure of the chiral ligand to better accommodate the substrate.- Consider a different class of chiral ligand or catalyst system if optimization fails. | |
| Low Conversion/Yield | 1. Catalyst deactivation: The catalyst may be degrading over the course of the reaction.[8] | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Check for impurities in the substrate or solvent that could poison the catalyst.- Increase the catalyst loading, although this is a less desirable solution for large-scale synthesis. |
| 2. Poor quality of hydrogen donor: The efficiency of hydrogen transfer can be affected by the purity of the donor. | - Use high-purity, anhydrous isopropanol or formic acid.- In formic acid/triethylamine systems, ensure the correct ratio is used. | |
| 3. Insufficient base: The base is often crucial for activating the catalyst and the hydrogen donor.[4][6] | - Ensure the base is fresh and active.- Optimize the amount of base used; too little or too much can be detrimental. | |
| Inconsistent Results | 1. Sensitivity to air and moisture: Organometallic catalysts and reagents like strong bases are often sensitive to the atmosphere. | - Use rigorous anhydrous and anaerobic techniques (e.g., flame-dried glassware, Schlenk line or glovebox).- Use freshly distilled and degassed solvents. |
| 2. Variability in reagent quality: The purity of starting materials, including the metal precursor and ligand, can vary between batches. | - Use reagents from a reliable source and of a consistent purity.- Re-purify or re-characterize reagents if inconsistencies are observed. |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Diamine Ligand from this compound
This protocol outlines a plausible synthetic route to a chiral diamine ligand, which can be adapted for specific research needs. The example involves reductive amination with a chiral amino alcohol, followed by tosylation and deprotection.
Step 1: Reductive Amination with a Chiral Amino Alcohol
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a chiral amino alcohol, for example, (R)-2-amino-2-phenylethanol (1.0 eq.), in an anhydrous solvent like methanol.
-
Add a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Tosylation of the Secondary Amine
-
Dissolve the product from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in DCM.
-
Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by flash column chromatography to yield the N-tosylated, Boc-protected diamine.
Step 3: Boc Deprotection
-
Dissolve the N-tosylated, Boc-protected diamine (1.0 eq.) in a 4 M solution of HCl in dioxane or a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final chiral diamine ligand.
-
The ligand can be neutralized with a suitable base before use in catalysis.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This is a general procedure for the ATH of acetophenone using an in situ prepared ruthenium catalyst with a chiral diamine ligand.
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, add the chiral diamine ligand (0.01 eq.) and a ruthenium precursor, such as [RuCl₂(p-cymene)]₂ (0.005 eq.).
-
Add anhydrous, degassed isopropanol.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the catalyst complex.
-
Reaction Execution: To the catalyst solution, add acetophenone (1.0 eq.).
-
Add a solution of a base, such as potassium tert-butoxide (KOtBu) (0.1 eq.), in isopropanol.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by GC or TLC.
-
Work-up and Analysis: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product (1-phenylethanol) by silica gel column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation
The following table summarizes representative data for the asymmetric hydrogenation of various ketones using chiral ligands, illustrating typical performance. Note that the specific ligand derived from this compound would require experimental validation to determine its efficacy.
| Substrate | Chiral Ligand Type | Catalyst | Yield (%) | ee (%) | Reference |
| Acetophenone | Chiral Diamine | Mn-based | >99 | 96 | [4] |
| β-keto esters | Ferrocenyl P,N,N | Ir-based | up to 99 | up to 95 | [9] |
| Cyclic N-acyl hydrazones | (S,S)-Ph-BPE | Ni-based | >99 | >99 | [10] |
| Tetrasubstituted cyclopentenone | SYNPHOS | Ru-based | >99 | 96 | [11] |
Visualizations
Caption: Workflow for the synthesis of a chiral diamine ligand.
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing side reactions during the synthesis of "N-Boc-N-methyl-aminoethanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-N-methyl-aminoethanol. Our aim is to help you anticipate and resolve common experimental challenges to ensure a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound
-
Question: I am getting a low yield of my final product, this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the synthetic process. A primary cause is often the incomplete N-methylation of the starting material, N-Boc-aminoethanol. This can be due to insufficient reactivity of the methylating agent or non-optimal reaction conditions. Additionally, side reactions such as O-alkylation of the hydroxyl group can consume the starting material and reagents, leading to a lower yield of the desired product. Inadequate purification can also result in product loss.
To improve your yield, consider the following:
-
Optimize N-methylation conditions: Ensure you are using a suitable methylating agent and base combination. For instance, using a strong base like sodium hydride (NaH) with methyl iodide (MeI) can be effective.[1]
-
Protect the hydroxyl group: To prevent the competing O-methylation side reaction, it is advisable to protect the hydroxyl group of N-Boc-aminoethanol before proceeding with N-methylation.[2] A common strategy is to use a benzoyl protecting group, which can be removed after N-methylation.[2]
-
Careful monitoring and purification: Use thin-layer chromatography (TLC) to monitor the reaction progress and ensure it goes to completion. Optimize your purification method, such as flash column chromatography, to minimize product loss during isolation.[2][3]
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows multiple spots on TLC and impurities in the NMR spectrum. What are the likely side products and how can I avoid them?
-
Answer: The most common impurities in this synthesis are the result of side reactions. These can include:
-
Di-Boc protected starting material: If the initial Boc protection of 2-(methylamino)ethanol is not carefully controlled, a di-Boc product can form, though this is less common for secondary amines.
-
O-methylated byproduct: Direct methylation of the hydroxyl group of N-Boc-aminoethanol results in the formation of N-Boc-aminoethyl methyl ether. The nitrogen atom is generally more nucleophilic than the oxygen atom in amino alcohols, making N-alkylation more favorable.[4][5] However, the choice of base and solvent can influence the N- vs. O-alkylation ratio.[4]
-
Unreacted starting material: Incomplete reaction will lead to the presence of N-Boc-aminoethanol in your final product.
-
Over-alkylation: While less likely with a Boc-protected amine, there is a small possibility of quaternary ammonium salt formation if the reaction conditions are too harsh.
To minimize these impurities:
-
Protect the hydroxyl group: As mentioned previously, protecting the hydroxyl group before N-methylation is the most effective way to prevent O-alkylation.[2]
-
Control stoichiometry: Use the correct molar ratios of your reagents. An excess of the methylating agent can increase the likelihood of side reactions.
-
Optimize reaction conditions: Adjusting the temperature, reaction time, and solvent can help to favor the desired N-methylation.
-
Thorough purification: Employing a suitable purification technique, such as flash chromatography with an appropriate solvent system, is crucial for separating the desired product from any side products.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound to minimize side reactions?
A1: A robust method to avoid side reactions involves a three-step process:
-
Protection of the hydroxyl group of commercially available N-Boc-ethanolamine. A common choice is benzoylation to form 2-((tert-butoxycarbonyl)amino)ethyl benzoate.[2] This prevents the hydroxyl group from reacting during the subsequent N-methylation step.[2]
-
N-methylation of the protected intermediate. This can be achieved using a strong base like sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of a methylating agent such as methyl iodide (MeI).[2]
-
Deprotection of the hydroxyl group to yield the final product, this compound.
This strategic use of a protecting group for the hydroxyl function ensures the selective methylation of the nitrogen atom, thereby minimizing the formation of the O-methylated byproduct.[2]
Q2: Can I directly N-methylate N-Boc-aminoethanol without protecting the hydroxyl group?
A2: While direct N-methylation is possible, it is not the preferred method due to the risk of competing O-methylation. The nitrogen in an amino alcohol is generally more nucleophilic than the oxygen, which favors N-alkylation.[4][5] However, the reaction conditions, particularly the choice of base and solvent, can influence the selectivity. To ensure the clean formation of the desired product and avoid a difficult separation of N- and O-methylated isomers, protecting the hydroxyl group is the recommended approach.[2]
Q3: What are the best practices for the purification of this compound?
A3: Flash column chromatography on silica gel is a highly effective method for purifying this compound.[2][3] The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in hexanes is commonly used.[2] It is important to carefully monitor the fractions by TLC to isolate the pure product.
Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of this compound via the hydroxyl-protection route.
| Step | Reaction | Reagents | Typical Yield | Reference |
| 1 | Protection of Hydroxyl Group | N-Boc-ethanolamine, Benzoic Acid, EDC.HCl, DIPEA, DMAP | 77% | [2] |
| 2 | N-Methylation | 2-((tert-butoxycarbonyl)amino)ethyl benzoate, NaH, MeI | Not specified | [2] |
| 3 | Deprotection of Hydroxyl Group | 2-((tert-butoxycarbonyl)(methyl)amino)ethyl benzoate, Base | Not specified | [2] |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group of N-Boc-ethanolamine [2]
-
To a solution of N-Boc-ethanolamine (10 g, 62 mmol) in dichloromethane (50 mL), add benzoic acid (8.5 g, 70 mmol), EDC.HCl (15 g, 78 mmol), diisopropylethylamine (24 g, 125 mmol), and DMAP (0.76 g, 6.2 mmol).
-
Stir the resulting yellow solution at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the solution sequentially with 1M HCl (3 x 50 mL), 2M NaOH (3 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexanes:EtOAc = 3:1 to 1:1) to yield 2-((tert-butoxycarbonyl)amino)ethyl benzoate as a white solid.
Protocol 2: N-Methylation of 2-((tert-butoxycarbonyl)amino)ethyl benzoate [2]
-
In a nitrogen-flushed round bottom flask, dissolve 2-((tert-butoxycarbonyl)amino)ethyl benzoate (3.0 g, 11 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (2.2 g, 55 mmol).
-
Stir the suspension for 30 minutes in the ice bath.
-
Add methyl iodide (4.8 g, 33 mmol).
-
Stir the resulting mixture at 0°C for one hour, then at room temperature for one hour.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-((tert-butoxycarbonyl)(methyl)amino)ethyl benzoate.
Visualizations
Synthetic Workflow
Caption: Recommended synthetic workflow for this compound.
Logic for Preventing Side Reactions
Caption: Decision pathway for minimizing side reactions during synthesis.
References
Technical Support Center: Scaling Up the Synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate?
A1: The most prevalent method is the protection of the secondary amine of 2-(methylamino)ethanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to neutralize the in-situ formed carbonic acid and drive the reaction to completion.
Q2: My reaction is showing low conversion to the desired product. What are the potential causes?
A2: Low conversion can be attributed to several factors:
-
Insufficient Base: The reaction generates an acidic byproduct. Without a sufficient amount of base, the starting amine can become protonated, reducing its nucleophilicity.
-
Poor Quality of Boc Anhydride: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. It is advisable to use a fresh or properly stored reagent.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, some sterically hindered or less reactive amines may require gentle heating to proceed at a reasonable rate.[1]
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reaction.
Q3: I am observing a significant amount of a non-polar byproduct. What could it be?
A3: A common non-polar byproduct is the di-tert-butyl carbonate, which can form from the reaction of the tert-butoxide with another molecule of Boc₂O. Additionally, if the reaction is not worked up properly, unreacted Boc₂O may remain.
Q4: Is it possible to form a di-Boc protected product?
A4: With a secondary amine like 2-(methylamino)ethanol, the formation of a di-Boc product is not possible as there is only one nitrogen atom. However, if the starting material is contaminated with a primary diamine, you could see byproducts from its protection.
Q5: What is the best method to purify the final product on a large scale?
A5: For large-scale purification, flash column chromatography on silica gel is the most effective method to remove unreacted starting materials and byproducts.[2] In cases where the crude product is of high purity, crystallization or a thorough aqueous wash sequence may be sufficient.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Inactive Boc₂O. 2. Insufficient base. 3. Low reaction temperature. 4. Poor solubility of the starting amine. | 1. Use a fresh bottle of Boc₂O. 2. Increase the equivalents of base (e.g., triethylamine or NaOH). 3. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. 4. Choose a solvent system where the amine is fully soluble (e.g., a mixture of THF and water).[1] |
| Formation of a significant amount of a byproduct with similar polarity to the product | 1. Reaction of the hydroxyl group. 2. Dimerization or other side reactions. | 1. While less likely under basic conditions, consider performing the reaction at a lower temperature to improve selectivity. 2. Ensure the starting material is pure. Analyze the byproduct by LC-MS to identify its structure and adjust reaction conditions accordingly. |
| Difficulty in removing residual Boc₂O after the reaction | Unreacted Boc₂O remains after the workup. | 1. During the workup, wash the organic layer with a dilute solution of a nucleophilic amine (e.g., N,N-dimethylethylenediamine) to quench the excess Boc₂O. 2. Residual Boc₂O can often be removed under high vacuum. |
| Product loss during aqueous workup | The product has some water solubility. | 1. Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product in the aqueous phase. 2. Perform multiple extractions with the organic solvent (e.g., 3-5 times). |
| Streaking or poor separation during column chromatography | 1. The crude product is too polar for the column. 2. The column is overloaded. 3. The chosen solvent system is not optimal. | 1. Ensure all basic/acidic residues from the workup are removed. 2. Use an appropriate ratio of silica gel to crude product (typically 50-100:1 by weight). 3. Systematically screen for a better eluent system using TLC. A gradient elution from a non-polar to a more polar solvent is often effective. |
Experimental Protocols
Representative Synthesis of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
Materials:
-
2-(Methylamino)ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-(methylamino)ethanol (1.0 equivalent) in dichloromethane (DCM) or a mixture of THF/water at 0 °C, add triethylamine (1.2 equivalents) or a solution of sodium hydroxide (1.2 equivalents) in water.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same organic solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer. If the reaction was performed in a THF/water mixture, add an extraction solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
| Parameter | Lab Scale (Representative) | Pilot Scale (Projected) |
| Starting Material (2-(methylamino)ethanol) | 10 g | 1 kg |
| Di-tert-butyl dicarbonate | 31.8 g (1.1 eq) | 3.18 kg (1.1 eq) |
| Base (Triethylamine) | 18.8 mL (1.2 eq) | 1.88 L (1.2 eq) |
| Solvent (DCM) | 200 mL | 20 L |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 hours | 16-24 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification Method | Flash Column Chromatography | Crystallization or Flash Column Chromatography |
Visualizations
Caption: Workflow for the synthesis and purification of tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate.
Caption: Troubleshooting logic for an incomplete Boc protection reaction.
References
Validation & Comparative
A Comparative Guide to N-Boc- vs. Fmoc-N-methyl-aminoethanol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a critical strategy for enhancing pharmacokinetic properties, such as enzymatic stability and cell permeability. The choice of protecting group for these modified amino acids is a pivotal decision in solid-phase peptide synthesis (SPPS), directly impacting yield, purity, and the overall success of the synthesis. This guide presents an objective comparison between two commonly used protected building blocks for introducing N-methylated residues: N-Boc-N-methyl-aminoethanol and Fmoc-N-methyl-aminoethanol.
At a Glance: Key Differences
The primary distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The tert-butyloxycarbonyl (Boc) group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by a base, most commonly piperidine.[1] This fundamental difference dictates the reaction conditions and the selection of side-chain protecting groups.
| Feature | This compound | Fmoc-N-methyl-aminoethanol |
| Protection Strategy | Acid-labile Nα-protection | Base-labile Nα-protection |
| Deprotection Conditions | Strong acid (e.g., Trifluoroacetic Acid) | Mild base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Orthogonality | Less orthogonal with acid-labile side-chain protecting groups | Highly orthogonal with acid-labile side-chain protecting groups |
| Compatibility | Suitable for peptides prone to aggregation due to protonation of the N-terminus during deprotection.[2] | Preferred for peptides with acid-sensitive residues.[] |
| Automation | Can be automated but may require specialized equipment due to hazardous reagents. | Highly compatible with automated peptide synthesizers.[] |
Performance Comparison: Illustrative Data
To provide a quantitative perspective, the following table summarizes illustrative data for the synthesis of a model peptide incorporating an N-methylated residue using both Boc and Fmoc strategies. It is important to note that these values are representative and can vary based on the specific peptide sequence, coupling reagents, and synthesis conditions.
| Parameter | Boc Strategy (this compound) | Fmoc Strategy (Fmoc-N-methyl-aminoethanol) | Rationale |
| Crude Peptide Yield | ~60% | ~75% | Milder Fmoc deprotection conditions often lead to higher yields for modified peptides.[1] |
| Crude Peptide Purity (by HPLC) | ~50% | ~70% | The gentle nature of Fmoc chemistry typically results in fewer side reactions and a cleaner crude product.[1] |
| Final Purified Peptide Yield | ~20% | ~35% | Higher crude purity simplifies purification, leading to better recovery of the final product.[1] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can achieve high purity after successful purification.[1] |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed | Mass spectrometry is essential to verify the identity of the synthesized peptide.[1] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocols outline a single cycle of amino acid coupling in both Boc and Fmoc SPPS for the incorporation of N-methyl-aminoethanol.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 15-30 minutes.[5]
-
Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[5]
-
Washing: Wash the resin multiple times with DCM to remove residual TFA and byproducts.
-
Neutralization: Neutralize the protonated N-terminus with a base, such as 5% N,N-Diisopropylethylamine (DIEA) in DCM.[6]
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling:
-
Pre-activate this compound (3-4 equivalents) with a suitable coupling reagent like HBTU or HATU (3-4 equivalents) and a base such as DIEA in N,N-Dimethylformamide (DMF).[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.[7]
-
The cycle is repeated for the subsequent amino acids.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for an initial 2 minutes, drain, and then for a further 5-10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the fulvene adduct.
-
Coupling:
-
Dissolve Fmoc-N-methyl-aminoethanol (3-4 equivalents), an activator like HBTU (3-4 equivalents), and a base such as DIEA (6-8 equivalents) in DMF.[8]
-
Add the coupling mixture to the resin and react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[9]
-
The cycle is repeated for the next amino acid.
Final Cleavage and Deprotection
Boc Strategy: The final cleavage of the peptide from the resin and removal of side-chain protecting groups in Boc chemistry typically requires strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2] This step necessitates specialized equipment due to the hazardous nature of these reagents. Before cleavage, the N-terminal Boc group must be removed with TFA to prevent t-butylation of sensitive residues.
Fmoc Strategy: Final cleavage and deprotection in the Fmoc strategy are generally achieved using a cocktail containing TFA, along with scavengers to protect sensitive amino acids from reactive species generated during the process. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). This procedure is milder than the strong acids used in Boc chemistry.
Conclusion
Both this compound and Fmoc-N-methyl-aminoethanol are viable options for incorporating N-methylated residues into peptides. The choice between them depends on the specific requirements of the peptide being synthesized.
The Fmoc strategy is often favored for its milder reaction conditions, which generally lead to higher crude peptide purity and yield, especially for complex and modified peptides.[1] Its compatibility with a wide range of acid-labile side-chain protecting groups and its amenability to automation make it the more common choice in modern peptide synthesis.[][]
The Boc strategy , while requiring harsher deprotection conditions and more hazardous reagents, can be advantageous for the synthesis of hydrophobic or aggregation-prone sequences.[2] The protonation of the N-terminus during the acidic deprotection step can help to disrupt interchain hydrogen bonding, improving solvation and coupling efficiency in difficult sequences.[2]
Ultimately, a thorough understanding of the chemical principles and practical considerations of both strategies will enable researchers to make an informed decision and successfully synthesize their target N-methylated peptides.
References
A Comparative Analysis of N-Boc-N-methyl-aminoethanol and Other Protected Amino Alcohols: A Guide for Researchers
In the landscape of organic synthesis, particularly in pharmaceutical and drug development, the strategic use of protected amino alcohols is paramount for the successful construction of complex molecules. Among these, N-Boc-N-methyl-aminoethanol serves as a key building block, valued for its stability and versatile reactivity. This guide provides an objective comparison of this compound with other commonly employed protected amino alcohols, focusing on alternatives bearing Cbz, Fmoc, and Troc protecting groups. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable protected amino alcohol for their synthetic endeavors.
Unveiling the Properties: A Head-to-Head Comparison
The choice of a protecting group for an amino alcohol is a critical decision that influences the overall synthetic strategy, including reaction conditions, orthogonality, and final yield. The tert-Butoxycarbonyl (Boc) group of this compound is known for its stability under a range of conditions and its facile removal under acidic conditions.[1] Alternative protecting groups such as Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-Trichloroethoxycarbonyl (Troc) offer different lability profiles, enabling orthogonal strategies in multi-step syntheses.
| Protecting Group | Structure | Protection Reagent | Protection Conditions | Deprotection Conditions | Typical Yield (%) | Typical Reaction Time |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, TEA), Room Temp. | Acid (e.g., TFA, HCl)[2] | 90-98[3] | 0.5 - 4 hours[3] |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), 0°C to Room Temp.[1] | Catalytic Hydrogenolysis (H₂/Pd-C)[4] | 90-95[4] | 2 - 20 hours[4] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Room Temp.[5] | Base (e.g., Piperidine in DMF)[5] | >90[6] | 16 - 24 hours[5] |
| Troc | 2,2,2-Trichloroethoxycarbonyl | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Base (e.g., Pyridine), 0°C[7] | Reductive cleavage (e.g., Zn/AcOH)[7] | 86 (deprotection)[7] | 0.5 - 1 hour[7] |
Table 1: Comparative Overview of Common Amino Alcohol Protecting Groups. This table summarizes the key characteristics and reaction parameters for Boc, Cbz, Fmoc, and Troc protecting groups, providing a quick reference for their application in synthesis.
Navigating the Synthetic Maze: A Decision-Making Workflow
The selection of an appropriate protected amino alcohol is contingent on the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions for subsequent steps. The following diagram illustrates a logical workflow to guide researchers in this decision-making process.
Caption: A flowchart to guide the selection of a suitable protected amino alcohol.
In-Depth Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible and high-yielding synthetic outcomes. The following sections provide standardized procedures for the protection and deprotection of amino alcohols using Boc, Cbz, Fmoc, and Troc protecting groups.
N-Boc Protection and Deprotection
Protection of N-methylaminoethanol with Boc Anhydride:
-
Dissolution: Dissolve N-methylaminoethanol (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of THF and water.
-
Base Addition: Add a base, such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.5 equivalents), to the solution.
-
Reagent Addition: Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: After completion, as monitored by TLC, perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.[2]
Deprotection of this compound:
-
Dissolution: Dissolve the N-Boc protected amino alcohol in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (typically a 25-50% solution in the chosen solvent) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Isolation: The deprotected product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly or neutralized with a base.[2]
N-Cbz Protection and Deprotection
Protection of an Amino Alcohol with Benzyl Chloroformate:
-
Dissolution: Dissolve the amino alcohol (1.0 equivalent) in an aqueous solution of a base like sodium carbonate or sodium hydroxide at 0°C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while vigorously stirring the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the reaction mixture with an organic solvent. Wash the organic layer with dilute acid and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the Cbz-protected amino alcohol.[1]
Deprotection of a Cbz-protected Amino Alcohol:
-
Dissolution: Dissolve the Cbz-protected amino alcohol in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amino alcohol.[4]
N-Fmoc Protection and Deprotection
Protection of an Amino Alcohol with Fmoc-Cl:
-
Dissolution: Dissolve the amino alcohol (1.0 equivalent) in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of a mild base like sodium bicarbonate.
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for several hours to overnight.
-
Work-up: Perform an aqueous work-up, acidifying the aqueous layer to precipitate the product.
-
Isolation: Collect the product by filtration and wash with water. The product can be further purified by recrystallization or chromatography.[5]
Deprotection of an Fmoc-protected Amino Alcohol:
-
Dissolution: Dissolve the Fmoc-protected amino alcohol in an organic solvent, typically N,N-dimethylformamide (DMF).
-
Base Addition: Add a solution of a secondary amine, most commonly 20% piperidine in DMF.
-
Reaction: Stir the mixture at room temperature. Deprotection is usually rapid, often complete within 10-30 minutes.
-
Work-up: Remove the solvent and the piperidine-dibenzofulvene adduct under reduced pressure.
-
Isolation: The crude deprotected amino alcohol can be purified by chromatography or precipitation.[5]
N-Troc Protection and Deprotection
Protection of an Amino Alcohol with Troc-Cl:
-
Dissolution: Dissolve the amino alcohol (1.0 equivalent) in a solvent such as dichloromethane or THF.
-
Base Addition: Add a base, typically pyridine (2-4 equivalents), and cool the mixture to 0°C.
-
Reagent Addition: Add 2,2,2-trichloroethyl chloroformate (Troc-Cl) (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction at 0°C for about an hour.
-
Work-up: Quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Isolation: Dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography.[7]
Deprotection of a Troc-protected Amino Alcohol:
-
Reaction Setup: To a solution of the Troc-protected amino alcohol in a solvent like acetic acid or a mixture of THF and water, add activated zinc dust in excess.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, filter off the excess zinc.
-
Isolation: Perform an aqueous work-up, basifying the solution to liberate the free amine. Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amino alcohol.[7]
References
A Comparative Guide to the Analytical Characterization of N-Boc-N-methyl-aminoethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of N-Boc-N-methyl-aminoethanol, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. We present objective comparisons of its performance with alternative compounds and provide supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to this compound and its Analogs
This compound (tert-butyl (2-hydroxyethyl)(methyl)carbamate) is a valuable intermediate in organic synthesis, featuring a tert-butoxycarbonyl (Boc) protecting group on a secondary amine. The Boc group provides stability during multi-step syntheses and can be readily removed under acidic conditions. For a comprehensive evaluation, this guide compares this compound with two common alternatives: N-Boc-ethanolamine and N-Boc-N-ethyl-aminoethanol.
Table 1: Comparison of this compound and its Analogs
| Feature | This compound | N-Boc-ethanolamine | N-Boc-N-ethyl-aminoethanol |
| CAS Number | 57561-39-4[1] | 26690-80-2[2][3][4][5] | 152192-95-5[6][7] |
| Molecular Formula | C₈H₁₇NO₃[1] | C₇H₁₅NO₃[2][3][4] | C₉H₁₉NO₃[6][7] |
| Molecular Weight | 175.23 g/mol [1] | 161.20 g/mol [2][3] | 189.25 g/mol [6] |
| Structure | tert-butyl (2-hydroxyethyl)(methyl)carbamate | tert-butyl (2-hydroxyethyl)carbamate | tert-butyl (2-hydroxyethyl)(ethyl)carbamate |
Analytical Characterization Methods
A multi-technique approach is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability. The following sections detail the primary analytical methods employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments. Key diagnostic signals for this compound include the singlet from the nine equivalent protons of the tert-butyl group and the distinct signals for the methyl and methylene protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the Boc group is confirmed by the characteristic signals of the quaternary and methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.[8][9][10]
Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| C(CH₃)₃ | 1.45 (s, 9H) | 28.4 |
| N-CH₃ | 2.85 (s, 3H) | 34.5 |
| N-CH₂ | 3.30 (t, 2H) | 50.2 |
| CH₂-OH | 3.70 (t, 2H) | 60.8 |
| C (CH₃)₃ | - | 79.5 |
| C=O | - | 156.0 |
Note: Chemical shifts are approximate and can vary based on solvent and instrument.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with 16 scans and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum with 1024 scans and a relaxation delay of 2 seconds.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound. A reverse-phase method is typically employed to separate the target compound from potential impurities.
Table 3: Comparison of HPLC and GC for Purity Analysis
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity. | High resolution, quantitative accuracy, and wide applicability. | Requires a chromophore for UV detection. | Recommended for routine purity analysis and quantification of impurities.[11] |
| Gas Chromatography (GC) with FID Detection | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities like residual solvents. | The compound may be thermally labile and degrade at high temperatures.[11] | Suitable for analyzing volatile organic impurities but not for primary purity assessment. |
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA). A typical gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a common technique for this type of molecule.
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Observed m/z | Interpretation |
| ESI-Positive | 176.1 | [M+H]⁺ |
| ESI-Positive | 198.1 | [M+Na]⁺ |
| ESI-Positive | 120.1 | [M-C₄H₉O]⁺ (Loss of tert-butoxy) |
| ESI-Positive | 74.1 | [M-C₅H₉O₂]⁺ (Further fragmentation) |
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an LC system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Table 5: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2975, 2930, 2870 | C-H stretch | Aliphatic |
| ~1690 | C=O stretch | Carbamate |
| ~1470, 1365 | C-H bend | tert-butyl |
| ~1160 | C-O stretch | Carbamate |
-
Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Conclusion
The comprehensive characterization of this compound requires a combination of analytical techniques. NMR spectroscopy is indispensable for unambiguous structure elucidation. HPLC is the method of choice for purity determination, while mass spectrometry confirms the molecular weight. FTIR provides rapid confirmation of the presence of key functional groups. By employing these methods with the detailed protocols provided, researchers can ensure the quality and integrity of this important synthetic intermediate.
References
- 1. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. N-Boc-ethanolamine 98 26690-80-2 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative yield analysis of "N-Boc-N-methyl-aminoethanol" in drug synthesis
In the realm of drug synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of target molecules. For the protection of the secondary amine in N-methylaminoethanol, a common building block in pharmaceuticals, the tert-butyloxycarbonyl (Boc) group is a frequently employed shield. This guide provides a comparative analysis of the reaction yield for the synthesis of N-Boc-N-methyl-aminoethanol against other common N-protecting groups, namely Carbobenzyloxy (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), supported by experimental data and detailed protocols.
Yield Comparison of N-Protected N-methylaminoethanol Derivatives
The selection of a protecting group significantly impacts the overall efficiency of a synthetic route. The following table summarizes the typical reaction yields for the N-protection of N-methylaminoethanol using Boc, Cbz, and Fmoc protecting groups under optimized conditions.
| Protecting Group | Reagent | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Quantitative (~99%)[1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | 90%[1] |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 85-92%[2] |
As the data indicates, the use of the Boc protecting group for N-methylaminoethanol consistently results in a nearly quantitative yield, making it a highly efficient choice for this transformation. The Cbz and Fmoc protecting groups also offer high yields, albeit generally slightly lower than the Boc group.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-Boc, N-Cbz, and N-Fmoc protected N-methylaminoethanol.
Synthesis of this compound
Materials:
-
2-(Methylamino)ethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure: To a solution of 2-(methylamino)ethanol (1.0 equivalent) in dichloromethane, di-tert-butyl dicarbonate (1.02 equivalents) is added. The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the mixture is extracted with saturated aqueous sodium chloride solution and dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a colorless oil in quantitative yield.[1]
Synthesis of N-Cbz-N-methyl-aminoethanol
Materials:
-
N-methylaminoethanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure: To a solution of N-methylaminoethanol (1.0 equivalent) in a 2:1 mixture of THF and water, sodium bicarbonate (2.0 equivalents) and benzyl chloroformate (1.5 equivalents) are added at 0°C. The solution is stirred for 20 hours at the same temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by silica gel column chromatography to yield N-Cbz-N-methyl-aminoethanol.[1]
Synthesis of N-Fmoc-N-methyl-aminoethanol
Materials:
-
N-methylaminoethanol
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Diethyl ether
Procedure (Ultrasonic-Assisted): N-methylaminoethanol (1.0 equivalent) and Fmoc-Cl (1.1 equivalents) are placed in a glass tube under neat conditions. The mixture is sonicated in a water bath at room temperature for a suitable time (typically 2 minutes). After completion of the reaction, as monitored by TLC, diethyl ether is added to the mixture. The N-Fmoc derivative crystallizes and is collected to give the product in high yield.[2]
Synthesis and Deprotection Pathways
The choice of protecting group also dictates the subsequent deprotection strategy, which is a critical consideration in multi-step drug synthesis.
Caption: General pathways for the protection and deprotection of N-methylaminoethanol.
Comparative Workflow in Drug Synthesis
The integration of the protection and deprotection steps into a larger synthetic workflow is crucial for the efficient production of a drug candidate.
Caption: Impact of N-protection yield on a generic drug synthesis workflow.
References
Alternative reagents to "N-Boc-N-methyl-aminoethanol" in organic synthesis
In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, synthetic chemists rely on a variety of strategies to control stereochemistry. One of the most robust and widely adopted methods is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After inducing the desired chirality, the auxiliary is removed and can often be recovered.
This guide provides a detailed comparison of prominent chiral auxiliaries that serve as effective alternatives for achieving stereocontrol in organic synthesis, a role for which precursors like N-Boc-N-methyl-aminoethanol are sometimes employed to create specific chiral directing groups. We will focus on the performance of three major classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine Amides, with supporting experimental data and protocols.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated based on its ability to induce high diastereoselectivity in a given reaction, the chemical yield of the product, and the ease of its attachment to the substrate and subsequent removal. The following tables summarize the performance of these auxiliaries in two key C-C bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental transformation for creating chiral centers. The choice of auxiliary can significantly influence the diastereoselectivity and yield.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | (S)-4-benzyl-2-oxazolidinone N-propionyl imide | Allyl iodide | >99:1 | 95 | |
| Pseudoephedrine Amide | (1R,2S)-Pseudoephedrine N-propionyl amide | Benzyl bromide | 95:5 to >99:1 | 80-99 | [1] |
| Oppolzer's Sultam | (1S)-(-)-2,10-Camphorsultam N-propionyl imide | Methyl iodide | >98:2 | 90 |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing complex molecules with multiple stereocenters. Chiral auxiliaries are instrumental in controlling the stereochemical outcome of these reactions.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | (S)-4-benzyl-2-oxazolidinone N-propionyl imide (Boron enolate) | Isobutyraldehyde | >99:1 (syn) | 80-95 | [2] |
| Oppolzer's Sultam | (1S)-(-)-2,10-Camphorsultam N-propionyl imide (Titanium enolate) | Benzaldehyde | >98:2 (syn) | High | [3][4] |
| Sulfur-based Thiazolidinethione | N-acetyl imide (Titanium enolate) | Benzaldehyde | >98:2 (syn) | High | [5] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the synthesis and use of Evans' oxazolidinones and pseudoephedrine amides in asymmetric reactions.
Synthesis and Application of an Evans' Oxazolidinone
1. Synthesis of (S)-4-benzyl-2-oxazolidinone from L-Phenylalaninol
A common method for preparing Evans' oxazolidinones involves the cyclization of the corresponding amino alcohol.[6]
-
Procedure: L-Phenylalaninol (1.0 eq) is dissolved in a suitable solvent such as toluene. Diethyl carbonate (1.5 eq) and a catalytic amount of a base like sodium ethoxide are added. The mixture is heated to reflux. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield (S)-4-benzyl-2-oxazolidinone.
2. Asymmetric Aldol Reaction using (R)-4-benzyl-2-oxazolidinone
This protocol outlines the key steps for a highly diastereoselective syn-aldol reaction.[2]
-
N-Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.[2]
-
Enolate Formation and Aldol Addition: The resulting N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by diisopropylethylamine (1.2 eq). The mixture is stirred to form the boron enolate. The solution is then cooled to -78 °C, and the aldehyde (e.g., isobutyraldehyde, 1.5 eq) is added.[2]
-
Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide. This cleaves the auxiliary, which can be recovered, and yields the chiral β-hydroxy acid.[2]
Asymmetric Alkylation using Pseudoephedrine Amide
Pseudoephedrine serves as an excellent chiral auxiliary for the asymmetric alkylation of enolates.[1][7]
-
Amide Formation: (+)-Pseudoephedrine is reacted with an acyl chloride or anhydride in the presence of a base like pyridine to form the corresponding amide.[7]
-
Alkylation: The pseudoephedrine amide is dissolved in THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) is added to form the enolate. The alkylating agent (e.g., benzyl bromide) is then added, and the reaction is stirred at low temperature until completion.[1]
-
Auxiliary Removal: The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the corresponding carboxylic acid, or by reduction with a suitable reagent to afford the chiral alcohol.
Visualization of Workflows and Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for using a chiral auxiliary and the mechanism of a stereoselective Evans aldol reaction.
General workflow for employing a chiral auxiliary.
Simplified model for stereocontrol in the Evans aldol reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of N-Protected N-methyl-aminoethanol Derivatives
For researchers, scientists, and drug development professionals, the selective protection of amine groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth comparison of three common protocols for the synthesis of N-protected N-methyl-aminoethanol, a valuable building block in the development of pharmaceuticals and other fine chemicals. We will objectively evaluate the use of tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups, offering supporting experimental data and detailed methodologies.
The protection of the secondary amine in N-methyl-aminoethanol allows for selective reactions at the hydroxyl group and prevents unwanted side reactions. The choice of the protecting group is critical and depends on the overall synthetic strategy, including the stability of other functional groups in the molecule and the desired deprotection conditions.
Comparison of Synthesis Protocols
The following table summarizes the key performance indicators for the synthesis of N-Boc, N-Cbz, and N-Fmoc protected N-methyl-aminoethanol, based on established laboratory procedures.
| Protecting Group | Reagent | Typical Yield | Reaction Time | Purity |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | High (often >95%) | 2-4 hours | High |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Good to High (80-95%) | 2-12 hours | High |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Good (often >85%) | 2-16 hours | High |
Cost Analysis of Protecting Group Reagents
To provide a practical perspective on the economic feasibility of each method, the following table presents an approximate cost comparison of the protecting group reagents per mole. Prices are based on currently available market data and may vary depending on the supplier and purity.
| Reagent | Molecular Weight ( g/mol ) | Price per Gram (USD, approx.) | Cost per Mole (USD, approx.) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | $1.45 - $5.02 | $316 - $1096 |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | $0.28 - $1.22 | $48 - $208 |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 258.70 | $12.00 - $14.20 | $3105 - $3674 |
| N-methylaminoethanol | 75.11 | $0.07 - $0.12 | $5 - $9 |
Experimental Protocols
Detailed methodologies for the synthesis of each N-protected N-methyl-aminoethanol derivative are provided below. These protocols are based on standard laboratory practices and can be adapted to specific experimental requirements.
Protocol 1: Synthesis of N-Boc-N-methyl-aminoethanol
This protocol describes the protection of N-methyl-aminoethanol using di-tert-butyl dicarbonate.
Materials:
-
N-methylaminoethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methylaminoethanol (1.0 equivalent) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Synthesis of N-Cbz-N-methyl-aminoethanol
This protocol details the protection of N-methyl-aminoethanol using benzyl chloroformate.
Materials:
-
N-methylaminoethanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-methylaminoethanol (1.0 equivalent) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.5 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 20 hours.[1]
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.[1]
Protocol 3: Synthesis of N-Fmoc-N-methyl-aminoethanol
This protocol outlines the protection of N-methyl-aminoethanol using 9-fluorenylmethyl chloroformate.
Materials:
-
N-methylaminoethanol
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-methylaminoethanol (1.0 equivalent) in a mixture of dioxane and saturated aqueous NaHCO₃ solution.
-
Add 9-fluorenylmethyl chloroformate (1.05 equivalents) to the solution.
-
Stir the reaction at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the Fmoc-protected product.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for each synthesis.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for the synthesis of N-protected N-methyl-aminoethanol depends on a variety of factors. The Boc group offers a straightforward, high-yielding protocol with a relatively short reaction time, making it a popular choice for many applications. The Cbz group provides a cost-effective alternative, particularly for larger-scale syntheses, although it may require longer reaction times. The Fmoc group, while being the most expensive option, is valuable in orthogonal protection strategies where base-lability is required for selective deprotection. By carefully considering the experimental data, protocols, and cost analysis presented in this guide, researchers can select the most appropriate method to efficiently synthesize the desired N-protected N-methyl-aminoethanol derivative for their specific research and development needs.
References
A Comparative Guide to N-Boc-N-methyl-aminoethanol and Structurally Similar Building Blocks in Organic Synthesis
In the landscape of pharmaceutical and medicinal chemistry, the strategic selection of building blocks is paramount for the efficient synthesis of complex molecular architectures. N-Boc-N-methyl-aminoethanol has emerged as a versatile and valuable reagent. This guide provides an objective comparison of this compound with its structural analogs, N-Boc-ethanolamine and N,N-dimethylethanolamine, offering insights into their respective performance, supported by physicochemical data and representative experimental protocols. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a building block dictate its handling, reactivity, and compatibility with various reaction conditions. The following table summarizes the key physicochemical properties of this compound and its common alternatives.
| Property | This compound | N-Boc-ethanolamine | N,N-Dimethylethanolamine |
| CAS Number | 57561-39-4[1] | 26690-80-2[2] | 108-01-0[3] |
| Molecular Formula | C₈H₁₇NO₃[1] | C₇H₁₅NO₃[2] | C₄H₁₁NO[4][5] |
| Molecular Weight | 175.23 g/mol [6] | 161.20 g/mol [2] | 89.14 g/mol [5] |
| Appearance | Colorless to light yellow liquid[1] | Viscous liquid[7] | Clear colorless liquid[3][5] |
| Boiling Point | Not readily available | 92 °C / 0.22 mmHg[8] | 134-136 °C[3] |
| Density | Not readily available | 1.042 g/mL at 25 °C[7][8] | ~0.89 g/mL[3] |
| Solubility | Soluble in dichloromethane, slightly soluble in water[1] | Soluble in water, ethyl acetate, and methanol[7][8] | Miscible with water, alcohols, ether, and aromatic solvents[3] |
| pKa | Not readily available | 12.01 (predicted)[8] | Not readily available |
Performance and Reactivity in Synthesis
The utility of these building blocks is defined by their reactivity in key synthetic transformations. The presence and nature of the N-substituents significantly influence their nucleophilicity and steric hindrance, leading to differences in reaction outcomes and yields.
| Feature | This compound | N-Boc-ethanolamine | N,N-Dimethylethanolamine |
| Amine Type | Secondary (Boc-protected) | Primary (Boc-protected) | Tertiary |
| Nucleophilicity of Nitrogen | Moderate (sterically hindered by Boc and methyl groups) | High (less sterically hindered than the secondary amine) | High (tertiary amine is a good nucleophile but cannot form amides) |
| Reactivity of Hydroxyl Group | Primary alcohol, readily participates in reactions like etherification and esterification. | Primary alcohol, similar reactivity to this compound. | Primary alcohol, readily reactive. |
| Key Applications | Introduction of a secondary amine-alcohol moiety, Mitsunobu reactions[9], synthesis of anticancer agents.[1][10] | Introduction of a primary amine-alcohol moiety, synthesis of phosphatidyl ethanolamines and ornithine.[8] | Used as a catalyst, curing agent, and intermediate in the synthesis of other chemicals.[5] |
| Advantages | The Boc group allows for selective reaction at the hydroxyl group, followed by deprotection to reveal the secondary amine. The methyl group can be crucial for modulating the properties of the final molecule. | The primary amine offers a reactive site for a wide range of transformations. The Boc group provides orthogonal protection. | The tertiary amine is a strong base and can act as a catalyst. It is a readily available and inexpensive building block. |
| Limitations | The secondary amine is less reactive than a primary amine due to steric hindrance. | The primary amine can be overly reactive, leading to side reactions if not properly controlled. | The tertiary amine cannot be used for transformations requiring an N-H bond, such as amide formation. |
Experimental Protocols: A Representative Application in the Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups. This compound is an excellent nucleophile for this reaction, allowing for the introduction of a protected aminoethyl group.
Objective: To synthesize a key intermediate via a Mitsunobu reaction using this compound.
Materials:
-
Starting material with a primary or secondary alcohol
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a solution of the starting alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add this compound (1.5 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-N-methyl-aminoethyl ether derivative.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the free secondary amine.[9]
Visualizing Synthetic Strategies
Diagram 1: Mitsunobu Reaction Pathway
Caption: Key steps in the Mitsunobu reaction.
Diagram 2: Building Block Selection Workflow
Caption: Decision tree for building block selection.
Diagram 3: General Experimental Workflow
Caption: Standard laboratory synthesis workflow.
References
- 1. fishersci.pt [fishersci.pt]
- 2. CAS 26690-80-2: N-(tert-Butoxycarbonyl)ethanolamine [cymitquimica.com]
- 3. Dimethylaminoethanol or DMEA or Deanol Manufacturers, with SDS [mubychem.com]
- 4. N,N-Dimethylaminoethanol [webbook.nist.gov]
- 5. 2-(Dimethylamino)ethanol | C4H11NO | CID 7902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. N-Boc-ethanolamine , 96% , 26690-80-2 - CookeChem [cookechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (2-HYDROXYETHYL)METHYLCARBAMIC ACID 1,1-DIMETHYLETHYL ESTER | 57561-39-4 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of N-Boc-N-methyl-aminoethanol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Boc-N-methyl-aminoethanol, a common intermediate in pharmaceutical and agrochemical synthesis. Adherence to these protocols is critical for laboratory safety and environmental protection.
Safety and Handling First
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] It is also harmful if swallowed or in contact with skin.[3] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C8H17NO3 | [5][6] |
| Molecular Weight | 175.23 g/mol | [5] |
| Appearance | Light yellow to colorless oil | [6] |
| Density | 1.012 g/cm3 (at 25 °C) | [7] |
| Boiling Point | 170 °C | [7] |
| Melting Point | 10 - 11 °C | [7] |
| Storage Temperature | 0-8 °C or -20°C | [1][6][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Categorize: Classify waste containing this compound as hazardous chemical waste.
-
Segregate: Do not mix this waste with other waste streams, especially incompatible materials such as acids, strong oxidizing agents, and bases.[4][9] Keep it in its original or a compatible, properly labeled container.
2. Containerization:
-
Select an Appropriate Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, irritant).
3. Small Spills and Residue Management:
-
Absorb Spills: For small spills, use an inert absorbent material like vermiculite or sand.[2][4]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Final Disposal:
-
Engage a Professional Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][10]
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in a laboratory waste log.
-
Storage Pending Disposal: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response procedure for this compound.
By adhering to these detailed procedures, laboratory personnel can significantly mitigate the risks associated with the disposal of this compound, fostering a safer and more compliant research environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the compound.
References
- 1. N-Boc-N-methylethanolamine, 95% | Fisher Scientific [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dev.usbio.net [dev.usbio.net]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling N-Boc-N-methyl-aminoethanol
This guide provides crucial safety, logistical, and disposal information for researchers, scientists, and drug development professionals handling N-Boc-N-methyl-aminoethanol (CAS 57561-39-4). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on available safety data sheets for the compound and general laboratory safety principles.
Hazard Profile:
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) [1]
-
Serious Eye Damage/Eye Irritation (Category 2) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
While a high percentage of reports on PubChem also indicate it is "Toxic if swallowed"[2], the most detailed safety data sheet available focuses on its irritant properties.[1] It is crucial to handle this compound with appropriate care to avoid contact and inhalation.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or perforations before use. | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | Avoids inhalation of any potential vapors, mists, or aerosols.[1] |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling and disposal of this compound. Following these procedural steps will minimize exposure and mitigate potential hazards.
Step-by-Step Handling Protocol:
-
Preparation and Area Setup:
-
Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or goggles.
-
Don chemical-resistant gloves (nitrile is a suitable option). Inspect gloves for any tears or perforations before use.
-
-
Handling the Compound:
-
Handle this compound in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of mists or aerosols during handling.
-
Use appropriate, clean tools (e.g., spatulas, pipettes) to handle the chemical.
-
-
Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.
-
Decontaminate the work surface with an appropriate solvent.
-
Disposal Plan:
Chemical waste containing this compound must be handled as hazardous waste.
-
Waste Segregation:
-
Collect all waste materials, including contaminated gloves, wipes, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated secondary containment area.
-
-
Disposal:
-
Dispose of the chemical waste through your institution's authorized hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.
-
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
